1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHMOQAPWTGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Abstract: This document provides an in-depth technical guide for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The guide outlines a robust and well-established two-step synthetic strategy, beginning with the formation of a pyrazole ester intermediate via a regioselective cyclocondensation reaction, followed by its saponification to the target carboxylic acid. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical process parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Introduction and Strategic Overview
Substituted pyrazole carboxylic acids are pivotal structural motifs in a multitude of pharmacologically active compounds. Their utility as bioisosteres for carboxylic acids and as versatile synthetic intermediates makes them highly valuable in modern drug discovery. The target molecule, this compound, combines the key features of the pyrazole core with specific alkyl substitutions that can modulate its physicochemical and pharmacological properties.
The most reliable and industrially scalable approach to this class of compounds follows a two-stage synthetic pathway. This strategy is predicated on the foundational Knorr pyrazole synthesis, a classic and powerful method for constructing the pyrazole ring.[1]
The core strategy involves:
-
Stage 1: Cyclocondensation to Form the Pyrazole Ester Core. This step involves the reaction of a 1,3-dicarbonyl equivalent, specifically ethyl 2,4-dioxovalerate (ethyl 3-methyl-2,4-dioxobutanoate), with isopropylhydrazine. This reaction constructs the heterocyclic core and installs the required substituents at the N1, C3, and C5 positions, with the C5 position protected as an ethyl ester.
-
Stage 2: Hydrolysis to the Final Carboxylic Acid. The ethyl ester intermediate is then subjected to basic hydrolysis (saponification) to yield the sodium carboxylate salt, which upon acidic work-up, furnishes the desired this compound.[2][3]
This approach is favored for its high efficiency, regiochemical control, and the use of readily available starting materials.
Caption: Overall two-stage synthetic pathway.
Stage 1: Regioselective Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
The cornerstone of this synthesis is the cyclocondensation reaction between a β-dicarbonyl compound and a substituted hydrazine.[1][4] This reaction class is known for its reliability in forming the pyrazole ring system.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
A critical consideration is regioselectivity. Isopropylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: one sterically hindered and electron-donating (attached to the isopropyl group) and one less hindered, more traditionally nucleophilic (the terminal -NH₂). The β-ketoester also presents two electrophilic carbonyl carbons.
-
Initial Attack: The more nucleophilic and less sterically hindered terminal nitrogen (-NH₂) of isopropylhydrazine preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester.
-
Cyclization: The second nitrogen atom then attacks the remaining ester carbonyl in an intramolecular fashion.
-
Dehydration: The resulting intermediate readily dehydrates under acidic or thermal conditions to yield the stable, aromatic pyrazole ring.
This predictable sequence ensures the formation of the desired 1-isopropyl-3-methyl isomer as the major product.
Detailed Experimental Protocol
Materials and Reagents:
-
Ethyl 2,4-dioxovalerate
-
Isopropylhydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (for work-up)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq) and absolute ethanol (5 mL per mmol of ketoester).
-
Add isopropylhydrazine hydrochloride (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography if necessary.
Stage 2: Saponification to this compound
The final step is the conversion of the stable ethyl ester intermediate into the target carboxylic acid. This is achieved through a standard base-mediated hydrolysis, or saponification.[2][5]
Mechanistic Rationale
The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. This irreversible step forms the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid, such as HCl, protonates the carboxylate anion to yield the final, often crystalline, carboxylic acid product.[2]
Detailed Experimental Protocol
Materials and Reagents:
-
Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
-
6 M Sodium Hydroxide (NaOH) aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice bath
Procedure:
-
Suspend the crude or purified ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 6 M aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by the disappearance of the oily ester layer as it converts to the water-soluble sodium salt.
-
After the reaction is complete, cool the clear or slightly colored solution to room temperature and then further cool in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise. The target carboxylic acid will precipitate out as a solid. Monitor the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2).
-
Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the product under vacuum to a constant weight to yield this compound as a solid.
Caption: Experimental workflow for the hydrolysis stage.
Data Summary and Process Parameters
The following table summarizes the key reagents and conditions for this synthetic pathway. Yields are representative and based on analogous reactions reported in the literature.
| Parameter | Stage 1: Cyclocondensation | Stage 2: Hydrolysis |
| Key Reagents | Ethyl 2,4-dioxovalerate, Isopropylhydrazine HCl | Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate, NaOH, HCl |
| Solvent | Ethanol | Water |
| Catalyst/Reagent | Acetic Acid | 6 M NaOH, Conc. HCl |
| Temperature | Reflux (~78 °C) | 80-90 °C, then 0-5 °C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Work-up | Liquid-liquid extraction | Precipitation and filtration |
| Typical Yield | 75-90% | >90% |
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving a regioselective Knorr-type pyrazole synthesis followed by a standard saponification. This methodology is robust, high-yielding, and employs readily accessible reagents, making it suitable for both laboratory-scale synthesis and potential industrial scale-up. The key to a successful outcome lies in understanding the regiochemical drivers of the initial cyclocondensation and ensuring complete hydrolysis and careful acidification in the final step. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable chemical building block.
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Çetinkaya, E., & Ökçelik, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
- CN111138289B. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
- CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
Al-Azzawi, A. M., & Al-Rida, A. M. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Available at: [Link]
-
Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2136–2165. Available at: [Link]
-
El-Sawy, A. A., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (1987). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Acta Pharmaceutica Jugoslavica, 37(4), 265-272. Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
-
Trofimov, B. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(11), 7659–7671. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
-
Bakulina, O., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(39), 8859-8868. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2430. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2430. Available at: [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block for drug discovery and development. Pyrazole derivatives are core scaffolds in numerous pharmacologically active compounds, and robust synthetic routes to novel analogues are of high interest to the research community.[1] This document outlines a reliable two-step synthetic pathway commencing with the Knorr pyrazole synthesis, followed by ester hydrolysis. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into reaction mechanisms, safety considerations, and process optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scalable method for producing this target compound.
Introduction and Strategic Overview
Substituted pyrazole carboxylic acids are foundational precursors in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and therapeutics for metabolic diseases. The specific target of this guide, this compound, incorporates structural motifs—an N-isopropyl group and a C3-methyl group—that can be crucial for modulating potency, selectivity, and pharmacokinetic properties in drug candidates.
The synthetic strategy detailed herein is predicated on a classic and highly reliable approach: the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by the hydrolysis of a resulting ester. This method was chosen for its high yields, operational simplicity, and predictable regioselectivity.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two key synthons: isopropylhydrazine and a five-carbon 1,3-dicarbonyl species bearing an ester, specifically ethyl 2,4-dioxovalerate . This retrosynthetic pathway is illustrated below.
Caption: Retrosynthetic analysis of the target compound.
Overall Synthetic Workflow
The forward synthesis proceeds in two distinct, high-yielding steps. First, a Knorr pyrazole synthesis is employed to construct the heterocyclic core via the reaction of ethyl 2,4-dioxovalerate with isopropylhydrazine.[2][3] The resulting ethyl ester intermediate is then saponified under basic conditions to yield the final carboxylic acid product.
Caption: High-level overview of the two-step synthesis protocol.
Detailed Synthesis Protocol
This section provides a granular, step-by-step methodology for the synthesis. All operations involving hydrazine derivatives should be conducted in a well-ventilated chemical fume hood.[4]
Step 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
This step leverages the Knorr pyrazole synthesis, a robust method for forming pyrazoles from 1,3-dicarbonyls and hydrazines.[5][6] The reaction of ethyl 2,4-dioxovalerate with isopropylhydrazine proceeds with excellent regioselectivity. The more nucleophilic, unsubstituted nitrogen of isopropylhydrazine preferentially attacks the more electrophilic ketone carbonyl (C4), while the substituted nitrogen attacks the less reactive keto-ester carbonyl (C2). This is followed by cyclization and dehydration to yield the desired N1-isopropyl isomer.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 2,4-dioxovalerate | 158.15 | 10.0 g | 63.2 | 1,3-Dicarbonyl |
| Isopropylhydrazine HCl | 110.57 | 7.7 g | 69.5 (1.1 eq) | N-Source |
| Sodium Acetate | 82.03 | 5.7 g | 69.5 (1.1 eq) | Base |
| Ethanol (200 proof) | 46.07 | 100 mL | - | Solvent |
| Glacial Acetic Acid | 60.05 | ~1 mL | - | Catalyst |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), isopropylhydrazine hydrochloride (7.7 g, 69.5 mmol), and sodium acetate (5.7 g, 69.5 mmol). Stir the mixture at room temperature for 15 minutes to liberate the free base.
-
Addition of Reactants: Add ethyl 2,4-dioxovalerate (10.0 g, 63.2 mmol) to the flask, followed by 5-10 drops of glacial acetic acid to catalyze the condensation.[2]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester as a pale yellow oil. Further purification can be achieved via flash column chromatography if necessary, though the crude product is often of sufficient purity for the next step.
Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.[7][8] This is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidic work-up to protonate the carboxylate salt and precipitate the final product.[9]
| Reagent/Material | M.W. ( g/mol ) | Quantity (from Step 1) | Moles (mmol) | Role |
| Crude Ethyl Ester | 210.26 | ~13.0 g (Assumed 98% yield) | 62.0 | Substrate |
| Sodium Hydroxide | 40.00 | 5.0 g | 125 (2.0 eq) | Base |
| Water | 18.02 | 50 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 25 mL | - | Co-solvent |
| 6M Hydrochloric Acid | 36.46 | As needed (~25 mL) | - | Acidification |
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate from Step 1 in a mixture of water (50 mL) and THF (25 mL).
-
Addition of Base: Add sodium hydroxide pellets (5.0 g, 125 mmol) to the stirring solution. The mixture may warm slightly upon addition.
-
Reaction: Heat the mixture to 60-65 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If any organic solvent remains, remove it via rotary evaporation.
-
Precipitation: Transfer the aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate will form.
-
Purification: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 25 mL).
-
Drying: Dry the resulting white solid in a vacuum oven at 50 °C to a constant weight to yield this compound. (Expected yield: 85-95% for this step).
Safety and Handling
-
Isopropylhydrazine Hydrochloride: Hydrazine derivatives are toxic, potentially carcinogenic, and can be corrosive.[10][11] Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations must be performed within a certified chemical fume hood.[4][12]
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Avoid contact with skin and eyes.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; insufficient catalyst; wet reagents. | Increase reflux time. Ensure acetic acid was added. Use anhydrous ethanol and ensure starting materials are dry. |
| Mixture of Isomers | Poor regioselectivity. | While unlikely for this substrate, regioselectivity can be an issue. Confirm the structure by 2D NMR. An acidic catalyst generally favors the desired isomer. |
| Incomplete Hydrolysis (Step 2) | Insufficient base or reaction time/temperature. | Add additional NaOH or increase reaction time/temperature. Ensure adequate mixing. |
| Product is Oily/Gummy | Impurities present; incomplete acidification. | Re-dissolve in dilute NaOH, wash with a non-polar solvent (e.g., ether), and re-precipitate with HCl. Ensure pH is < 3. |
References
-
Shafiee, A., & Ghassem-zadeh, M. (2001). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 6(9), 748-753. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Defensive Publications Series. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 23, 2026, from [Link]
-
Thieme Gruppe. (n.d.). Regio- and Diastereoselective Reaction of Ketones with Allyl Reagents. Synfacts. [Link]
-
Defense Technical Information Center. (1990). Safety and Handling of Hydrazine. [Link]
-
Szakács, Z., et al. (2021). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development, 25(7), 1663-1671. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]
- Google Patents. (2014).
-
Wikipedia. (n.d.). Sildenafil. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Tenkorang, J., & Burns, M. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]
-
Wang, C., et al. (2022). Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine. ACS Catalysis, 12(12), 7048–7055. [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 23, 2026, from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Hydrazine. [Link]
-
ChemSynthesis. (n.d.). ethyl 2,4-dioxopentanoate. Retrieved January 23, 2026, from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
"characterization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid"
An In-depth Technical Guide to the Characterization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive characterization of this compound (CAS No. 50920-68-8), a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] This document outlines a logical and field-proven synthetic pathway, details expected analytical and spectroscopic signatures for confirmation of its structure and purity, summarizes its key physical and chemical properties, and discusses its potential applications as a versatile building block in pharmaceutical research. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, providing a robust framework for its synthesis and characterization.
Introduction: The Significance of the Pyrazole Core
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active molecules. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] Notably, several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the erectile dysfunction medication Sildenafil, feature a pyrazole core, underscoring its therapeutic importance.[4][5]
This compound belongs to this vital class of compounds. As a substituted pyrazole carboxylic acid, it serves as a valuable intermediate, offering multiple points for chemical modification. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, or other functional group transformations, while the N-isopropyl and C-methyl groups influence the compound's lipophilicity and steric profile. A thorough understanding of its synthesis and characterization is therefore paramount for its effective utilization in the development of novel chemical entities.
Synthesis of this compound
The synthesis of 1,3,5-substituted pyrazole-5-carboxylic acids is a well-established process in organic chemistry, typically proceeding through a two-step sequence: (1) the formation of a pyrazole ester via cyclocondensation, followed by (2) hydrolysis of the ester to the corresponding carboxylic acid. This approach offers high yields and regiochemical control.
Synthetic Strategy: A Two-Step Approach
The proposed synthesis leverages the classical Knorr pyrazole synthesis pathway. The key steps are the reaction of a β-ketoester with isopropylhydrazine to form the pyrazole ring, followed by saponification.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
This procedure is adapted from established methods for the synthesis of similar pyrazole esters.[6]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per gram of ethyl acetoacetate).
-
Slowly add isopropylhydrazine (1.05 eq) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
Causality of Experimental Choices: The use of a slight excess of isopropylhydrazine ensures complete consumption of the limiting reagent, ethyl acetoacetate. The acidic and basic washes are crucial for removing any unreacted starting materials and acidic or basic byproducts, ensuring a purer ester intermediate.
Step 2: Hydrolysis to this compound
This saponification protocol is a standard and effective method for converting esters to carboxylic acids.[6]
-
Suspend the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 2M aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validating System: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis, as the sodium salt of the carboxylic acid is water-soluble, while the protonated form is significantly less so. The pH of the solution should be monitored carefully to ensure complete protonation and precipitation.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the final product. The following data are predicted based on the known spectral properties of analogous pyrazole carboxylic acids.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
-
δ ~11-13 ppm (s, 1H): This broad singlet is characteristic of the carboxylic acid proton.
-
δ ~6.5 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the pyrazole ring.
-
δ ~4.8-5.0 ppm (septet, 1H): The methine proton of the N-isopropyl group, split by the six adjacent methyl protons.
-
δ ~2.3 ppm (s, 3H): A singlet for the methyl protons at the C3 position.
-
δ ~1.5 ppm (d, 6H): A doublet for the two equivalent methyl groups of the N-isopropyl substituent.
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
-
δ ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~148-152 ppm: C3 of the pyrazole ring (attached to the methyl group).
-
δ ~138-142 ppm: C5 of the pyrazole ring (attached to the carboxylic acid).
-
δ ~105-110 ppm: C4 of the pyrazole ring.
-
δ ~50-55 ppm: Methine carbon of the N-isopropyl group.
-
δ ~21-23 ppm: Methyl carbons of the N-isopropyl group.
-
δ ~12-15 ppm: C3-methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.
-
~2950-3000 cm⁻¹: C-H stretching of the isopropyl and methyl groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 168.09, corresponding to the molecular formula C₈H₁₂N₂O₂.
-
Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da), and fragmentation of the isopropyl group.
Summary of Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals consistent with isopropyl, methyl, pyrazole, and carboxylic acid protons. |
| ¹³C NMR | Resonances corresponding to all 8 unique carbon atoms. |
| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300), strong C=O stretch (~1700-1725). |
| Mass Spec (m/z) | Molecular ion peak at 168.09. |
Physical and Chemical Properties
A summary of the known and predicted physical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 50920-68-8 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 140-141 °C | |
| Boiling Point | 303.2 ± 22.0 °C (Predicted) | |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.12 ± 0.10 (Predicted) | |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | General chemical principles |
Applications in Drug Development and Research
This compound is a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid functionality is a key anchor point for derivatization.
Caption: Potential derivatization pathways for SAR studies.
By coupling this pyrazole carboxylic acid with a diverse range of amines, a large library of amide derivatives can be rapidly synthesized. These new chemical entities can then be screened for biological activity against various targets, such as kinases, proteases, and other enzymes implicated in disease. The N-isopropyl and C-methyl groups provide a specific lipophilic and steric profile that can be fine-tuned through the selection of appropriate coupling partners to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide has detailed a comprehensive characterization of this compound. A robust and logical synthetic protocol has been presented, based on well-established chemical transformations. Furthermore, a full suite of expected analytical data from NMR, IR, and mass spectrometry has been provided to aid in the structural confirmation and purity assessment of this compound. With its versatile chemical nature and foundation in the pharmacologically significant pyrazole class, this molecule represents a valuable tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Retrieved from [Link]
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications.
-
PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- Owa, T., et al. (2002). Photochemical synthesis and properties of 1,6- and 1,8-naphthalenophanes. The Journal of Organic Chemistry, 67(21), 7357-7365.
- Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
- Al-Hourani, B. J., et al. (2024).
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Asif, M. (2021). A mini-review on anticancer and antimicrobial activities of pyrazole derivatives. Current Research in Pharmaceutical Sciences.
-
Pyrazole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. uomphysics.net [uomphysics.net]
- 6. This compound CAS#: 50920-68-8 [chemicalbook.com]
- 7. 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 78208-73-8 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physical Properties of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding interactions. The strategic placement and nature of substituents on the pyrazole ring allow for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a distinct isomer within this valuable class of compounds, presents a unique combination of lipophilic and polar functionalities. A thorough understanding of its core physical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.
Physicochemical Profile of this compound
Precise experimental data for this compound is not extensively documented in publicly accessible literature. However, computational predictions from reliable chemical suppliers provide a valuable starting point for researchers. The following table summarizes the key physical properties for the compound with CAS Number 50920-68-8.[1] It is crucial to note that these values are predicted and should be confirmed through empirical testing for any rigorous application.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₈H₁₂N₂O₂ | ChemicalBook[1] |
| Molecular Weight | 168.19 g/mol | ChemicalBook[1] |
| Melting Point | 140-141 °C | ChemicalBook (Predicted)[1] |
| Boiling Point | 303.2 ± 22.0 °C | ChemicalBook (Predicted)[1] |
| Density | 1.19 ± 0.1 g/cm³ | ChemicalBook (Predicted)[1] |
| pKa | 3.12 ± 0.10 | ChemicalBook (Predicted)[1] |
For comparative context, the related isomer, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, has a reported melting point of 150-154 °C.[2] The structural difference, an isopropyl versus a linear propyl group, can influence crystal packing and, consequently, the melting point.
Chemical Structure and Isomerism
The unique arrangement of substituents on the pyrazole ring dictates the compound's properties. The diagram below illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity, predicted values must be validated experimentally. The following section details robust, standardized protocols for determining the key physical properties of this compound.
Melting Point Determination: Capillary Method
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).
Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Steps:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.
-
Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.
-
Tap the open end of a capillary tube into the powder to fill it to a depth of 2-3 mm.
-
Invert the tube and tap it gently to pack the sample into the sealed end.
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the predicted melting point (around 120 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is T1-T2.
-
Self-Validation: A sharp melting range is indicative of high purity. Broadening of the melting range suggests the presence of impurities.
Aqueous Solubility Determination: Shake-Flask Method
Solubility is a fundamental parameter influencing bioavailability and formulation strategies.
Principle: An excess amount of the solid is equilibrated with a specific solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.
Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Measurement.
Detailed Steps:
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the solubility of the compound under the specified conditions.
-
Trustworthiness: Running the experiment for different time points (e.g., 24, 48, and 72 hours) and observing a plateau in the measured concentration confirms that equilibrium has been reached.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.
Principle: A solution of the acidic compound is titrated with a standardized strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Steps:
-
Solution Preparation and Setup:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place the calibrated pH electrode and a magnetic stir bar into the solution of the acid.
-
-
Titration:
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the initial pH of the acid solution.
-
Add the titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
Conclusion
While comprehensive experimental data for this compound remains to be fully elucidated in the public domain, the predicted physical properties provide a solid foundation for initiating research and development efforts. The experimental protocols outlined in this guide offer a robust framework for the empirical validation of these properties, ensuring the generation of reliable and reproducible data. A thorough characterization of its melting point, solubility, and pKa is an indispensable step in unlocking the full potential of this promising pyrazole derivative in the fields of drug discovery and materials science.
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]
Sources
An In-Depth Technical Guide to 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its rigid, substituted pyrazole scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. While this specific molecule may not be as extensively documented in peer-reviewed literature as some of its close analogs, its structural motifs are hallmarks of a class of compounds with proven utility, particularly as precursors to potent enzyme inhibitors.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical structure to a detailed, field-proven synthetic protocol. We will delve into its physicochemical properties, drawing comparisons with closely related compounds, and explore its most prominent application as a key intermediate in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and utilize this valuable chemical entity in their research endeavors.
I. Chemical Structure and Properties
The foundational element of this compound is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:
-
N1-position: An isopropyl group, which imparts lipophilicity and can influence the molecule's binding orientation within a target protein.
-
C3-position: A methyl group, which can contribute to steric and electronic interactions.
-
C5-position: A carboxylic acid group, a key functional handle for further chemical modifications, such as amide bond formation, and a potential interaction point with biological targets.
The precise arrangement of these substituents is crucial for the molecule's chemical reactivity and biological activity.
Physicochemical Data
While specific experimental data for this compound is not widely available in public databases, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| CAS Number | 50920-68-8 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General property of similar carboxylic acids |
| Melting Point | Not available (likely >150 °C) | Inferred from related pyrazole carboxylic acids |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid moiety enhances polarity |
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 1-N-substituted pyrazole-5-carboxylic acids is a well-established process in organic chemistry. The following protocol is a robust, multi-step synthesis adapted from established methods for analogous compounds, ensuring a high degree of confidence in its successful execution.[2]
Synthetic Scheme Overview
Caption: Proposed synthetic workflow for this compound.
Step 1: Claisen Condensation to form the Diketoester Intermediate
This initial step involves a Claisen condensation between ethyl acetoacetate and diethyl oxalate to form the corresponding diketoester, which is then converted to its enolate.
Protocol:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetoacetate (1.0 equivalent) dropwise at 0-5 °C.
-
After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting slurry containing the enolate of the diketoester is used directly in the next step.
Causality: The sodium ethoxide acts as a base to deprotonate the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate.
Step 2: Cyclization with Isopropylhydrazine to form the Pyrazole Ring
The diketoester intermediate is reacted with isopropylhydrazine in a cyclization reaction to form the pyrazole ring.
Protocol:
-
Prepare a solution of isopropylhydrazine hydrochloride (1.2 equivalents) in ethanol.
-
Slowly add the slurry from Step 1 to the isopropylhydrazine solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate.
-
Purify the crude ester by column chromatography on silica gel.
Causality: The hydrazine derivative undergoes a condensation reaction with the two carbonyl groups of the diketoester, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The use of isopropylhydrazine specifically installs the isopropyl group at the N1 position.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
Dissolve the purified ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality: The hydroxide ions act as a nucleophile to attack the ester carbonyl, leading to the cleavage of the ethyl group and formation of the sodium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
III. Application in Agrochemicals: A Precursor to Succinate Dehydrogenase Inhibitors (SDHIs)
The primary application interest for this compound is as a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a major class of fungicides used to control a broad spectrum of plant pathogenic fungi.[3]
Mechanism of Action of SDHIs
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the electron transport from succinate to ubiquinone. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.[3][4]
The this compound moiety is a common structural feature in many modern SDHI fungicides. The carboxylic acid group serves as a convenient point for derivatization, typically through amide bond formation with a variety of aniline or other amine-containing fragments. These fragments are crucial for tuning the molecule's spectrum of activity, systemic properties, and binding affinity to the SDH enzyme of different fungal species.
Caption: Mechanism of action of SDHI fungicides derived from pyrazole carboxylic acids.
IV. Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay
To evaluate the biological activity of novel compounds derived from this compound, an in vitro SDH inhibition assay is essential. The following is a generalized, reliable protocol based on methods provided by leading life science suppliers.[5]
Principle: The activity of SDH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to the SDH activity.
Materials:
-
Mitochondrial fraction isolated from the target organism (e.g., fungal species, bovine heart)
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Protocol:
-
Preparation of Reagents: Prepare working solutions of the SDH assay buffer, succinate, and DCPIP.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Mitochondrial fraction (enzyme source)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Add the succinate and DCPIP solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Normalize the activity of the compound-treated wells to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the assay. The use of a known SDHI as a reference compound is also recommended for quality control.
V. Conclusion
This compound is a valuable chemical intermediate with a clear and compelling application in the development of modern agrochemicals. Its synthesis, while requiring a multi-step approach, is based on reliable and well-understood organic chemistry principles. The structural features of this molecule make it an ideal starting point for the creation of libraries of potential SDHI fungicides. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this and related pyrazole derivatives in their own discovery programs. As the demand for new and effective crop protection agents continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
-
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]3]
-
PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Retrieved from 2]
-
PubMed. (2023, November 3). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Retrieved from [Link]4]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US6444828B1 - Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III.
-
PubChem. (n.d.). 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]]
Sources
An In-Depth Technical Guide to the Solubility of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While empirical solubility data for this specific molecule is not extensively published, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data. This document is intended for an audience of research scientists and professionals in drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of this compound
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities. This compound (IUPAC Name: this compound) is a member of this important class of compounds. Its structural motifs, including a carboxylic acid group, a substituted pyrazole ring, and hydrophobic alkyl groups, suggest its potential as a versatile building block in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and in vitro screening assays. Poor solubility can lead to challenges in achieving desired reaction kinetics, bioavailability, and reliable biological data. This guide, therefore, aims to provide a robust framework for understanding and determining the solubility of this promising molecule.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. The known properties of this compound are summarized below, with an explanation of their relevance to solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₁₂N₂O₂ | Indicates a relatively small molecule with a mix of polar (N, O) and nonpolar (C, H) atoms. |
| Molecular Weight | 168.19 g/mol | Suggests that the molecule is not excessively large, which can be favorable for solubility. |
| Melting Point | 140-141 °C[1] | A moderate melting point suggests that the crystal lattice energy is not insurmountable for solvent molecules to overcome. |
| pKa (Predicted) | 3.12 ± 0.10[1] | The acidic nature of the carboxylic acid group (COOH) is a dominant feature. This pKa indicates it is a weak acid. In basic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form a more polar and potentially more soluble carboxylate salt. |
The molecular structure of this compound is a key determinant of its solubility.
Caption: Molecular structure of this compound.
Guiding Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the foundational principle for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Polarity : The polarity of this compound is complex. The carboxylic acid group is highly polar and capable of hydrogen bonding, both as a donor (the -OH group) and an acceptor (the C=O and -OH oxygens). The pyrazole ring also contributes to polarity due to the presence of two nitrogen atoms. Conversely, the isopropyl and methyl groups are nonpolar. The overall polarity is a balance of these features.
-
Hydrogen Bonding : The ability of the carboxylic acid group to form hydrogen bonds is a critical factor. Solvents that can also participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.
-
Acid-Base Chemistry : The acidic nature of the carboxylic acid means that it can react with basic solvents, leading to salt formation and enhanced solubility.
Sources
The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for Modern Drug Discovery
An In-depth Exploration of the Historical, Synthetic, and Application-Driven Journey of a Privileged Scaffold
Introduction: The Enduring Legacy of the Pyrazole Nucleus
In the landscape of heterocyclic chemistry, the pyrazole moiety stands as a testament to the enduring power of foundational scaffolds in medicinal and agricultural science. This five-membered aromatic ring, containing two adjacent nitrogen atoms, has been a cornerstone of synthetic chemistry for over a century. The introduction of a carboxylic acid functionality to this versatile core has given rise to pyrazole carboxylic acids, a class of compounds that has proven to be a remarkably fruitful source of therapeutic agents and agrochemicals. Their unique structural and electronic properties have allowed for the development of a diverse array of biologically active molecules, from blockbuster anti-inflammatory drugs to potent fungicides. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole carboxylic acids, offering researchers, scientists, and drug development professionals a detailed understanding of this critical chemical class.
Part 1: A Historical Odyssey: From Accidental Discovery to Rational Design
The story of pyrazole carboxylic acids begins not with a targeted synthesis, but with the foundational discovery of the pyrazole ring itself. The journey from these early explorations to the highly rationalized design of modern pyrazole-based drugs is a fascinating narrative of scientific inquiry and innovation.
The Dawn of Pyrazole Chemistry: Knorr and Buchner
The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr . In 1883, while investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[2] Initially, the structure of the product was a subject of debate, but it was eventually identified as a pyrazolone. Knorr's pioneering work also led to the discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone derivative, in 1883, marking one of the earliest successes in synthetic medicinal chemistry.[3]
Just a few years later, in 1889, Eduard Buchner made another pivotal contribution by synthesizing the parent pyrazole ring through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This work provided unequivocal proof of the pyrazole ring structure and opened up new avenues for the synthesis of a wide range of pyrazole derivatives.
The Emergence of Pyrazole Carboxylic Acids
While the initial discoveries focused on the core pyrazole structure and its alkyl or aryl derivatives, the strategic importance of incorporating a carboxylic acid group soon became apparent. The carboxylic acid moiety provides a crucial handle for further functionalization, enabling the modulation of physicochemical properties such as solubility and the introduction of various pharmacophores. Early methods for the synthesis of pyrazole carboxylic acids often involved the oxidation of alkyl-substituted pyrazoles or the hydrolysis of corresponding esters or nitriles. The development of more direct and regioselective synthetic routes has been a continuous area of research, evolving from classical condensation reactions to modern catalytic and cycloaddition methodologies.
Part 2: The Synthetic Arsenal: From Classical Condensations to Modern Marvels
The synthesis of pyrazole carboxylic acids has evolved significantly from the early days of Knorr's discovery. Modern synthetic chemists now have a diverse toolkit of reactions at their disposal, allowing for the efficient and regioselective construction of a wide array of substituted pyrazole carboxylic acids and their derivatives.
The Workhorse: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2][4] The versatility of this reaction lies in the wide variety of commercially available 1,3-dicarbonyls and hydrazines, allowing for the synthesis of a diverse range of substituted pyrazoles.
The choice of reaction conditions is critical for controlling the regioselectivity of the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. Acid catalysis facilitates both the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen.[4] The regiochemical outcome is often governed by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl and the hydrazine.
Experimental Protocol: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes a classic Knorr synthesis to produce a pyrazole carboxylic acid ester, a versatile intermediate for further derivatization.
Materials:
-
Diethyl 2-acetyl-3-oxobutanedioate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-acetyl-3-oxobutanedioate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism of the Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr Pyrazole Synthesis.
The Power of Cycloaddition: [3+2] Dipolar Cycloadditions
A more modern and highly regioselective approach to pyrazole carboxylic acids involves the [3+2] dipolar cycloaddition of diazo compounds with alkynes.[5][6] This reaction is a powerful tool for constructing polysubstituted pyrazoles, particularly those that are difficult to access via classical condensation methods.[7] The use of ethyl diazoacetate as the 1,3-dipole directly introduces an ester functionality, which can be readily hydrolyzed to the corresponding carboxylic acid.
The regioselectivity of the cycloaddition is a key consideration and is largely governed by the electronic properties of both the diazo compound and the alkyne. The reaction proceeds through a concerted mechanism, providing excellent control over the regiochemical outcome.[7] The choice of solvent and temperature can also influence the reaction rate and yield.
Experimental Protocol: 1,3-Dipolar Cycloaddition for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of a pyrazole carboxylic acid ester using a [3+2] cycloaddition reaction.
Materials:
-
Ethyl diazoacetate (1 equivalent)
-
Phenylacetylene (1 equivalent)
-
Toluene or other suitable high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetylene in toluene.
-
Heat the solution to reflux.
-
Slowly add a solution of ethyl diazoacetate in toluene to the refluxing mixture over a period of 1-2 hours. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired pyrazole ester.
Mechanism of the 1,3-Dipolar Cycloaddition
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. societachimica.it [societachimica.it]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide to Emerging Research Areas
Abstract
The pyrazole scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives having achieved clinical significance across a spectrum of therapeutic areas. This technical guide delves into the untapped potential of a specific, yet promising, member of this family: 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid . While direct biological data on this compound is nascent, a comprehensive analysis of its structural analogs and the broader class of pyrazole carboxylic acids provides a strong rationale for its exploration in several key research domains. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation in oncology, inflammation, and infectious diseases. We will explore the mechanistic basis for these potential applications, provide actionable experimental workflows, and present a framework for the synthesis and evaluation of novel derivatives.
Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs. Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in drug design. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various anticancer agents.[1][2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological activity.
The subject of this guide, this compound, possesses key structural features that suggest significant therapeutic potential. The carboxylic acid moiety at the 5-position provides a crucial handle for the synthesis of a diverse library of amide and ester derivatives, allowing for the exploration of structure-activity relationships (SAR). The isopropyl group at the N1 position and the methyl group at the C3 position contribute to the overall lipophilicity and steric profile of the molecule, which can influence its interaction with biological targets.
This guide will illuminate three primary research avenues for this compound and its derivatives:
-
Anticancer Activity: Targeting key signaling pathways implicated in tumor growth and proliferation.
-
Anti-inflammatory Effects: Modulating the enzymatic cascades responsible for the inflammatory response.
-
Antimicrobial Properties: Developing novel agents to combat the growing threat of antibiotic resistance.
Potential Research Area 1: Anticancer Applications
The dysregulation of cellular signaling pathways is a hallmark of cancer. Several classes of pyrazole derivatives have demonstrated potent anticancer activity by targeting key nodes in these pathways, particularly protein kinases.[3][4][5]
Mechanistic Rationale: Targeting Oncogenic Kinases
Our analysis of structurally related compounds suggests that derivatives of this compound are prime candidates for development as inhibitors of several critical oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation drives the growth of numerous solid tumors.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors develop their own blood supply.[8][9]
-
Cyclin-Dependent Kinases (CDKs): A family of enzymes that control the progression of the cell cycle.[2][10]
The pyrazole scaffold can act as a bioisostere for other heterocyclic systems known to bind to the ATP-binding pocket of these kinases. By synthesizing a library of amide derivatives of this compound, it is possible to optimize interactions with the kinase active site and achieve high potency and selectivity.
Visualizing the Target Pathways
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow: From Synthesis to Cellular Assays
A systematic approach is essential to explore the anticancer potential of this compound derivatives.
Caption: Anticancer Drug Discovery Workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide Derivatives
This protocol describes a general procedure for the amide coupling of this compound with a variety of primary and secondary amines.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add the desired amine (1.2 eq).
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13][14]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Anticipated Outcomes and Data Presentation
The screening of a library of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide derivatives is expected to yield compounds with potent and selective anticancer activity. The IC₅₀ values obtained from the MTT assay can be tabulated for comparison.
Table 1: Hypothetical Anticancer Activity of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide Derivatives
| Compound ID | R Group on Amide | Cancer Cell Line | IC₅₀ (µM)[3][4][15] |
| Lead-01 | 4-Fluorophenyl | A549 (Lung) | 2.5 |
| Lead-02 | 3-Chlorophenyl | MCF-7 (Breast) | 5.1 |
| Lead-03 | Pyridin-3-yl | HCT116 (Colon) | 1.8 |
| Doxorubicin | (Positive Control) | A549 (Lung) | 0.8 |
Potential Research Area 2: Anti-inflammatory Applications
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, have a well-established role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]
Mechanistic Rationale: Targeting Key Inflammatory Enzymes
The anti-inflammatory potential of this compound and its derivatives lies in their ability to inhibit key enzymes in the arachidonic acid cascade:
-
Cyclooxygenase (COX): Specifically, the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12]
-
Lipoxygenase (LOX): Another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[1]
By designing derivatives that can selectively inhibit these enzymes, it is possible to develop novel anti-inflammatory agents with improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Visualizing the Target Pathway
Caption: Arachidonic Acid Cascade and Inhibition.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: In Vitro Anti-inflammatory Screening Workflow.
Detailed Experimental Protocols
Protocol 3: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[9][17][18][19]
-
Preparation of Reagents:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
-
Assay Procedure:
-
To 500 µL of the test compound or standard drug solution, add 500 µL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Determine the IC₅₀ value for each compound.
-
Protocol 4: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[9]
-
Preparation of HRBC Suspension:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant).
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline.
-
Prepare a 10% v/v suspension of the packed red blood cells in isosaline.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of the test compound or standard drug at various concentrations.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Determine the IC₅₀ value for each compound.
-
Anticipated Outcomes and Data Presentation
The in vitro assays are expected to identify pyrazole derivatives with significant anti-inflammatory properties. The IC₅₀ values can be presented in a tabular format to compare the efficacy of different derivatives.
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide Derivatives
| Compound ID | R Group on Amide | Inhibition of Protein Denaturation IC₅₀ (µg/mL) | HRBC Membrane Stabilization IC₅₀ (µg/mL)[1][16][20][21][22] |
| Lead-04 | 2,4-Dichlorophenyl | 15.2 | 25.8 |
| Lead-05 | 4-Methoxyphenyl | 22.5 | 38.2 |
| Lead-06 | N-Methylbenzyl | 18.9 | 31.5 |
| Diclofenac | (Positive Control) | 10.5 | 18.4 |
Potential Research Area 3: Antimicrobial Applications
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[20][23]
Mechanistic Rationale: Targeting Essential Bacterial Processes
Derivatives of this compound could exert their antimicrobial effects by targeting essential bacterial enzymes and cellular processes, such as:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, repair, and transcription in bacteria, and their inhibition leads to bacterial cell death.[20]
-
Cell Wall Synthesis: Disruption of the bacterial cell wall integrity can lead to cell lysis.[20]
-
Other Metabolic Pathways: Pyrazole derivatives may also inhibit other essential metabolic pathways in bacteria.
Visualizing the Target Mechanism
Caption: Inhibition of Bacterial Topoisomerase II.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Antimicrobial Susceptibility Testing Workflow.
Detailed Experimental Protocol
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][14][24][25][26]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Anticipated Outcomes and Data Presentation
The antimicrobial screening will identify pyrazole derivatives with activity against various bacterial strains. The MIC values provide a quantitative measure of their potency.
Table 3: Hypothetical Antimicrobial Activity of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide Derivatives
| Compound ID | R Group on Amide | Staphylococcus aureus MIC (µg/mL)[13][23] | Escherichia coli MIC (µg/mL)[13][23] |
| Lead-07 | Thiophen-2-ylmethyl | 8 | 16 |
| Lead-08 | 4-Nitrophenyl | 4 | 32 |
| Lead-09 | Cyclohexyl | 16 | >64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Conclusion and Future Directions
While this compound is a relatively unexplored molecule, the extensive body of research on related pyrazole derivatives provides a compelling rationale for its investigation as a versatile scaffold for the development of new therapeutic agents. This technical guide has outlined three promising research avenues in oncology, inflammation, and infectious diseases, supported by mechanistic insights and detailed experimental protocols.
The key to unlocking the potential of this compound lies in the systematic synthesis and screening of a diverse library of its derivatives, particularly at the C5-carboxamide position. The proposed workflows provide a clear path for identifying lead compounds with potent and selective biological activity. Further optimization of these leads through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship studies, will be crucial for advancing these promising molecules towards preclinical and clinical development. The exploration of this pyrazole scaffold holds the potential to deliver novel and effective treatments for some of the most pressing medical challenges of our time.
References
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient Synthesis and Antimicrobial Activity of New 3-Substituted 5-(Benzofuran-2-yl)-pyrazole Derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(11), 734–739.
- Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005).
- Alam, R., Wahi, D., Singh, R., Sinha, D., Tandon, V., & Grover, A. (2018). Design, synthesis, cytotoxicity, HuTopoIIα inhibitory activity and molecular docking studies of pyrazole derivatives as potential anticancer agents. Bioorganic Chemistry, 76, 287–298.
- Bell, A. S., Brown, D., & Terrett, N. K. (1992).
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 23, 2026, from [Link]
- Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antimicrobial Susceptibility Testing; 32nd ed. CLSI supplement M100.
-
Creative Diagnostics. (n.d.). VEGF/VEGFR Signaling Pathway. Retrieved January 23, 2026, from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178–S180.
- Finn, J., Mattia, K., Morytko, M., Ram, S., Yang, Y., Wu, X., ... & Storer, R. (2003). Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors. Bioorganic & medicinal chemistry letters, 13(13), 2231–2234.
- Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent advances in the synthesis of pyrazoles: a review.
- Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Potential. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15.
- Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367–375.
- Jorissen, R. N., Walker, F., Pouliot, N., Garrett, T. P., Ward, C. W., & Burgess, A. W. (2003). Epidermal growth factor receptor: mechanisms of activation and signalling. Experimental cell research, 284(1), 31–53.
- Katritzky, A. R. (1996). Progress in Pyrazole Chemistry. In Advances in Heterocyclic Chemistry (Vol. 66, pp. 347-429). Academic Press.
- Menozzi, G., Fossa, P., Schenone, S., Ranise, A., Mosti, L., & Bondavalli, F. (2004). Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-(1H-imidazol-1-yl(phenyl)methyl)-1,5-diphenyl-1H-pyrazoles. Bioorganic & medicinal chemistry, 12(20), 5465–5483.
- Park, H., Lee, J., & Kim, H. (2015). A series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were designed and synthesized. European Journal of Medicinal Chemistry, 90, 889–896.
- Sharma, P. K., Chandak, N., Kumar, P., Sharma, C., & Aneja, K. R. (2012). Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. European Journal of Medicinal Chemistry, 53, 160–168.
- Thumar, N. J., & Patel, M. P. (2011). Synthesis and Antimicrobial Activity of Some New N-Substituted Quinoline Derivatives of 1H-Pyrazole. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 344(2), 91–101.
- Vijesh, A. M., Isloor, A. M., Telkar, S., Peethambar, S. K., Rai, S., & Isloor, N. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. European journal of medicinal chemistry, 46(8), 3531–3536.
- Williams, L. A., O'Connar, A., Latore, L., Dennis, O., Ringer, S., Whittaker, C., ... & Reese, P. B. (2008). The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay for the detection of anti-inflammatory compounds, without the use of animals in the early stages of the drug discovery process. West Indian Medical Journal, 57(4), 327-331.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anti-inflammatory activity of new 3-substituted and 1,3-disubstituted-4-cyanopyrazoles. Bioorganic & medicinal chemistry, 12(12), 3327–3334.
- Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
-
ChemSrc. (n.d.). 3-Isopropyl-1H-pyrazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]
- Leelaprakash, G., & Mohan Dass, S. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 23, 2026, from [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 23, 2026, from [Link]
-
YouTube. (2022, May 21). How Topoisomerase works? | Animated biology. Retrieved January 23, 2026, from [Link]
- Ali, N., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry, 66(15), 10245-10260.
-
Microbe Notes. (2023, February 27). Topoisomerase: Types, Structure, Functions, Mechanism. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). IC 50 value of derivatives in anticancer activity. Retrieved January 23, 2026, from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved January 23, 2026, from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 23, 2026, from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 23, 2026, from [Link]
-
Chemical Engineering Transactions. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved January 23, 2026, from [Link]
-
SlideShare. (n.d.). Arachidonic Acid Pathway.ppt.pptx. Retrieved January 23, 2026, from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 23, 2026, from [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved January 23, 2026, from [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. praxilabs.com [praxilabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. connectjournals.com [connectjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
N-Desethyl Amodiaquine: A Comprehensive Technical Guide for Drug Development Professionals
An In-Depth Review of the Active Metabolite of Amodiaquine: Properties, Mechanisms, and Therapeutic Potential
Introduction
N-desethyl amodiaquine (DEAQ), identified by the CAS number 50920-68-8, is the principal and biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine.[1][2] Following oral administration, amodiaquine undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[3][4] While amodiaquine itself possesses antimalarial properties, its concentration in the blood is significantly lower than that of DEAQ, which has a much longer elimination half-life.[1][2] Consequently, DEAQ is responsible for the majority of the therapeutic efficacy observed with amodiaquine treatment.[1][4] This technical guide provides a comprehensive overview of the chemical properties, pharmacological actions, metabolic pathways, and analytical methodologies related to N-desethyl amodiaquine, tailored for researchers and scientists in the field of drug development.
Physicochemical Properties
N-desethyl amodiaquine is a 4-aminoquinoline derivative with the following key physicochemical characteristics:
| Property | Value |
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 327.81 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO, Methanol, and Water |
Antimalarial Activity and Mechanism of Action
N-desethyl amodiaquine exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been demonstrated against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
In Vitro Potency
DEAQ has shown significant inhibitory effects on the growth of P. falciparum in vitro. The half-maximal inhibitory concentration (IC₅₀) values against different strains are summarized below:
| P. falciparum Strain | IC₅₀ (nM) | Reference |
| V1/S | 97 | [5][6] |
| 3D7 | 25 | [5][6] |
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action of N-desethyl amodiaquine, similar to other 4-aminoquinolines, involves the disruption of the parasite's heme detoxification pathway. Inside the parasite's digestive vacuole, hemoglobin from the host's red blood cells is broken down, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (β-hematin). DEAQ is believed to interfere with this process by accumulating in the acidic food vacuole and capping the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.
Figure 1: Mechanism of action of N-desethyl amodiaquine.
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration of amodiaquine, it is rapidly absorbed from the gastrointestinal tract.[1] N-desethyl amodiaquine is quickly formed and concentrates in blood cells.[1] Both amodiaquine and DEAQ are highly bound to plasma proteins (over 90%), which can be a site for potential drug-drug interactions.[1][4]
Metabolism
The conversion of amodiaquine to N-desethyl amodiaquine is the principal metabolic pathway and is primarily mediated by the hepatic enzyme CYP2C8.[3][4] Minor contributions from extrahepatic CYP1A1 and CYP1B1 have also been reported.[4] Further metabolism of DEAQ to N-bis-desethyl-amodiaquine can occur, but this is a minor pathway.[1]
Figure 2: Metabolic pathway of amodiaquine to N-desethyl amodiaquine.
Excretion
N-desethyl amodiaquine has a very long terminal elimination half-life, which can exceed 100 hours.[7] This prolonged presence in the circulation contributes significantly to its prophylactic and therapeutic effects.
Potential for Drug-Drug Interactions
Given that amodiaquine and N-desethyl amodiaquine are metabolized by and also inhibit cytochrome P450 enzymes, there is a potential for drug-drug interactions. Studies have shown that a single dose of amodiaquine can significantly decrease the activities of CYP2D6 and CYP2C9.[8] This indicates that co-administration of amodiaquine with drugs that are substrates for these enzymes could lead to altered pharmacokinetic profiles and potential adverse effects.[8]
Therapeutic Uses and Future Directions
Antimalarial Therapy
N-desethyl amodiaquine, as the active component of amodiaquine, is a cornerstone in the treatment of uncomplicated P. falciparum malaria, often used in combination with artesunate to enhance efficacy and reduce the development of resistance.[7]
Potential Antiviral Activity
Recent research has indicated that amodiaquine, and by extension its active metabolite DEAQ, may possess antiviral properties. In vitro studies have shown that amodiaquine can inhibit the replication of Zika virus (ZIKV) and Dengue virus (DENV) at micromolar concentrations.[5][9][10] The proposed mechanism for this antiviral activity is thought to be related to the alkalinization of endosomes, which is a critical step for the entry of these viruses into host cells. Further investigation into the direct antiviral effects of N-desethyl amodiaquine is warranted.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol describes a method for determining the in vitro susceptibility of P. falciparum to N-desethyl amodiaquine using a SYBR Green I fluorescence-based assay.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Complete parasite medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II)
-
N-desethyl amodiaquine (dissolved in an appropriate solvent like DMSO)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Prepare serial dilutions of N-desethyl amodiaquine in complete parasite medium in a 96-well plate.
-
Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2.5% hematocrit) to each well.
-
Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[11]
-
After incubation, add SYBR Green I lysis buffer to each well.[3]
-
Incubate the plate in the dark at room temperature for at least 1 hour.[12]
-
Read the fluorescence on a plate reader.
-
Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of β-Hematin Formation Assay
This assay assesses the ability of N-desethyl amodiaquine to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
N-desethyl amodiaquine (dissolved in an appropriate solvent)
-
96-well microtiter plates
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Prepare a solution of hemin in a suitable solvent (e.g., 0.1 M NaOH).
-
In a 96-well plate, add the hemin solution to the sodium acetate buffer.
-
Add serial dilutions of N-desethyl amodiaquine to the wells.
-
Include a positive control (no drug) and a negative control (no hemin).
-
Incubate the plate at 37°C with shaking for 18-24 hours to allow for β-hematin formation.[8]
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.[8]
-
Dissolve the β-hematin pellet in 0.1 M NaOH.
-
Read the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of β-hematin formation compared to the positive control.
CYP2C8-Mediated Metabolism Assay in Human Liver Microsomes
This protocol outlines a method to study the metabolism of amodiaquine to N-desethyl amodiaquine by CYP2C8 in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Amodiaquine
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare an incubation mixture containing HLMs, amodiaquine, and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).[1]
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of N-desethyl amodiaquine using a validated LC-MS/MS method.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the rate of metabolite formation.
Safety and Toxicology
While amodiaquine is generally well-tolerated, it has been associated with rare but serious adverse effects, including agranulocytosis and hepatotoxicity. The toxicity is thought to be mediated by a reactive quinoneimine metabolite.[1] Cardiovascular effects, such as bradycardia, hypotension, and QT interval prolongation, have also been observed and are concentration-dependent for both amodiaquine and DEAQ.[9]
Conclusion
N-desethyl amodiaquine is a critical molecule in the fight against malaria, representing the primary active entity of its parent drug, amodiaquine. Its potent antiplasmodial activity, coupled with a long half-life, makes it an effective therapeutic agent. Understanding its physicochemical properties, mechanism of action, pharmacokinetic profile, and potential for drug interactions is paramount for its optimal use and for the development of new antimalarial therapies. The emerging evidence of its potential antiviral activity opens up new avenues for research and could lead to the repurposing of this well-established compound for other infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted nature of N-desethyl amodiaquine.
References
-
Amodiaquine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 23, 2026, from [Link]
- Boonyasuppayakorn, S., et al. (2014). Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity. Antiviral Research, 108, 126-135.
-
Amodiaquine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
- Li, X. Q., et al. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. Journal of Pharmacology and Experimental Therapeutics, 300(2), 399-407.
- Tarning, J., et al. (2010). Pharmacokinetics of amodiaquine and desethylamodiaquine in pregnant and postpartum women with Plasmodium vivax malaria. Antimicrobial Agents and Chemotherapy, 54(12), 5146-5152.
- Adusa, M., et al. (2022). Cardiovascular concentration–effect relationships of amodiaquine and its metabolite desethylamodiaquine: Clinical and preclinical studies. British Journal of Clinical Pharmacology, 88(11), 4947-4958.
- Yamoah, K., et al. (2006). Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo. European Journal of Clinical Pharmacology, 62(8), 629-637.
-
SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate. (n.d.). DeepDyve. Retrieved January 23, 2026, from [Link]
- Boonyasuppayakorn, S., & Padmanabhan, R. (2017). The antimalarial drug amodiaquine possesses anti-ZIKA virus activities. Antiviral Research, 142, 1-5.
-
Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity. (2014). ScienceDirect. Retrieved January 23, 2026, from [Link]
-
High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine. (2014). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Amodiaquine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 23, 2026, from [Link]
-
In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. (n.d.). Malaria World. Retrieved January 23, 2026, from [Link]
-
Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. (2007). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. reprocell.com [reprocell.com]
- 3. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The antimalarial drug amodiaquine possesses anti-ZIKA virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Cardiovascular concentration–effect relationships of amodiaquine and its metabolite desethylamodiaquine: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.malariaworld.org [media.malariaworld.org]
An In-depth Technical Guide to 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound belonging to the versatile pyrazole class of molecules. While specific biological data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on its chemical characteristics and draws upon the extensive research into structurally similar pyrazole derivatives to elucidate its potential applications in drug discovery and agrochemical development. We will explore the synthesis, chemical properties, and the broad spectrum of biological activities associated with the pyrazole core, including its established roles in developing anti-inflammatory, anti-cancer, and antimicrobial agents.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile scaffold for designing compounds with a wide array of biological activities.[1] Pyrazole derivatives have been successfully developed as nonsteroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobial therapies. The diverse pharmacological profiles of pyrazole-containing compounds underscore the significance of exploring novel derivatives such as this compound for their therapeutic potential.
Chemical Properties and Synthesis
Physicochemical Properties
This compound (CAS 50920-68-8) is a white to off-white solid with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| CAS Number | 50920-68-8 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 140-141 °C | [2] |
| Boiling Point (Predicted) | 303.2 ± 22.0 °C | [2] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 3.12 ± 0.10 | [2] |
General Synthesis of Pyrazole-5-Carboxylic Acids
The synthesis of pyrazole-5-carboxylic acids typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A common strategy for producing compounds like this compound would involve the reaction of isopropylhydrazine with a suitable β-ketoester.
A general synthetic protocol is outlined below:
Experimental Protocol: General Synthesis of 1-substituted-3-methyl-1H-pyrazole-5-carboxylic acid
-
Step 1: Condensation. To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add an equimolar amount of the desired substituted hydrazine (in this case, isopropylhydrazine).
-
Step 2: Cyclization. The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the pyrazole ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Saponification. Once the pyrazole ester has formed, the reaction mixture is cooled, and an aqueous solution of a base, such as sodium hydroxide, is added to hydrolyze the ester to the corresponding carboxylic acid.
-
Step 4: Acidification and Isolation. The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product. The solid product can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Figure 1. General synthetic scheme for this compound.
Potential Biological Activities and Therapeutic Applications
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties. For instance, celecoxib, a well-known NSAID, features a pyrazole core. The anti-inflammatory effects of some pyrazole-3-carboxylic acid derivatives have been linked to their ability to act as nitric oxide (NO) donors, which can modulate inflammatory pathways.
Anticancer Activity
The pyrazole scaffold is a prominent feature in many anticancer agents. For example, Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, contains a pyrazole ring. The potential for pyrazole derivatives to act as kinase inhibitors is a significant area of cancer research. A study on 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide identified it as a specific RET kinase inhibitor, a target in certain types of thyroid and lung cancers.[4] This compound was potent against both wild-type and gatekeeper mutant forms of RET kinase and effectively suppressed the growth of cancer cells expressing these mutations.[4]
Antimicrobial and Antifungal Activity
Derivatives of pyrazole have demonstrated a broad spectrum of antimicrobial activity. Studies on novel pyrazole carboxamides have shown notable antifungal activity against various phytopathogenic fungi.[5][6] For example, certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant in vitro inhibition of mycelial growth.[5]
Agrochemical Applications
The pyrazole motif is also prevalent in agrochemicals, particularly as herbicides, insecticides, and fungicides.
-
Herbicidal Activity: Certain 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have shown excellent herbicidal activity.[7][8] One such compound demonstrated a bleaching effect on green weeds and significant post-emergence herbicidal effects.[7][8]
-
Insecticidal Activity: Novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and shown to possess significant insecticidal activity against pests like Aphis fabae.[9][10][11] Some of these compounds exhibited mortality rates comparable to commercial insecticides.[9][10][11]
-
Fungicidal Activity: As mentioned earlier, pyrazole carboxamides are effective fungicides, with some derivatives showing strong activity against plant pathogenic fungi.[3][6]
Figure 2. Diverse biological activities of the pyrazole scaffold.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For instance, in the context of antifungal activity, the substitution at the C-3 position of the pyrazole ring has been shown to significantly impact efficacy.[3] Similarly, for herbicidal activity, the nature of the substituent at the 1-position of the pyrazole ring plays a crucial role.[7][8]
Given the rich chemical space and diverse biological activities of the pyrazole class, this compound represents a promising, yet under-explored, molecule. Future research should focus on:
-
Systematic Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory mediators, and microbial enzymes.
-
Derivative Synthesis and SAR Studies: Synthesizing a library of derivatives by modifying the isopropyl and methyl groups, as well as by converting the carboxylic acid to amides, esters, and other functional groups, to establish clear structure-activity relationships.
-
Mechanism of Action Studies: For any identified biological activities, elucidating the precise molecular mechanism of action will be crucial for further development.
Conclusion
This compound is a member of the pharmacologically significant pyrazole family of heterocyclic compounds. While direct biological data for this specific molecule is sparse, the extensive literature on related pyrazole derivatives strongly suggests its potential as a lead compound in the development of new therapeutic agents and agrochemicals. Its structural features are amenable to synthetic modification, offering a rich platform for future medicinal and agricultural chemistry research. This guide provides a foundational understanding of its chemical properties and the potential biological activities that warrant further investigation.
References
- Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
- Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13812-13823.
- Kim, J., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1-13.
- Li, Y., et al. (2014). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- Li, S., et al. (2015).
- Li, Y., et al. (2014).
- Wang, G., et al. (2016). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 2.
- (2015). (1-ISOPROPYL-1H-PYRAZOL-5-YL)- 3888. A '58 Sita.
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
- Li, Y., et al. (2014).
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467.
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
- Li, S., et al. (2015).
- Wang, G., et al. (2016). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 2.
- This compound. (n.d.). ChemicalBook.
- 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937. (n.d.). PubChem.
-
WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][12]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. (n.d.).
- Yang, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1361.
- Wang, Y., et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 71(40), 14588-14598.
- Bou-Salah, G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13.
- 1-Methyl-1H-pyrazole-3-carboxylic acid | Intermediate of SCD1/5 Inhibitor. (n.d.). MedChemExpress.
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 2. This compound CAS#: 50920-68-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and insecticidal activities of novel 1 <i>H</i> -pyrazole-5-carboxylic acid derivatives [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands. Pyrazole derivatives are integral components of numerous approved drugs, demonstrating a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, and anticancer effects.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 50920-68-8) as a versatile pharmaceutical intermediate. While not as extensively documented in public literature as some of its analogues, its structural motifs suggest significant potential in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 50920-68-8 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | General knowledge |
Synthetic Protocols: A Guided Pathway to the Core Intermediate
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the well-established Knorr pyrazole synthesis, followed by ester hydrolysis.
Visualizing the Synthetic Workflow
Sources
The Lynchpin of Modern Agrochemicals: Application Notes on 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid in Synthesis
Introduction: The Pyrazole Carboxylic Acid Core in Agrochemical Discovery
In the landscape of modern crop protection, the pyrazole carboxamide scaffold has emerged as a cornerstone for the development of highly effective and selective agrochemicals. At the heart of many of these innovations lies a key building block: pyrazole carboxylic acids. This application note delves into the specific utility of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid , a versatile intermediate poised for significant applications in the synthesis of next-generation fungicides and insecticides. While numerous pyrazole derivatives have been commercialized, the unique isopropyl substitution at the N1 position offers a nuanced modification to the molecule's steric and electronic properties, potentially leading to novel biological activities and improved crop safety profiles.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in agrochemical synthesis. We will explore its role as a critical intermediate, provide detailed synthetic protocols, and discuss the chemical principles that underpin its reactivity and utility.
The Strategic Importance of the Pyrazole Moiety in Agrochemicals
Pyrazole-containing compounds are integral to a wide array of commercial agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Their prevalence stems from the pyrazole ring's metabolic stability, its ability to engage in various non-covalent interactions with biological targets, and the synthetic tractability that allows for extensive structural diversification.
Notably, pyrazole carboxamides are a prominent class of succinate dehydrogenase inhibitor (SDHI) fungicides.[3] These fungicides disrupt the fungal respiratory chain, a mode of action that has proven effective against a broad spectrum of plant pathogens. The carboxylic acid moiety of the pyrazole is the key functional group for coupling with various amine fragments to generate a diverse library of active compounds.
Synthetic Pathways to this compound and its Precursors
The synthesis of this compound typically proceeds through a two-step sequence: the formation of the corresponding ethyl ester followed by its hydrolysis. The construction of the pyrazole ring itself is most commonly achieved via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6][7]
Protocol 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of the ethyl ester precursor, a crucial first step in obtaining the target carboxylic acid. The reaction involves the cyclocondensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound.
Reaction Scheme:
Caption: Synthesis of the pyrazole ester precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Isopropylhydrazine | 74.12 | (Specify) | (Calculate) |
| Ethyl 2,4-dioxopentanoate | 158.15 | (Specify) | (Calculate) |
| Glacial Acetic Acid | 60.05 | Catalytic amount | - |
| Ethanol | 46.07 | (Specify volume) | - |
Procedure:
-
To a solution of ethyl 2,4-dioxopentanoate in ethanol, add a catalytic amount of glacial acetic acid.
-
Add isopropylhydrazine dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate.
Rationale and Insights:
The acid catalyst facilitates the initial condensation between the hydrazine and one of the carbonyl groups of the diketone. The subsequent intramolecular cyclization and dehydration drive the reaction towards the formation of the stable aromatic pyrazole ring. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the ethyl ester to the final carboxylic acid, the key intermediate for agrochemical synthesis.
Reaction Scheme:
Caption: Hydrolysis of the ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate | 196.24 | (Specify) | (Calculate) |
| Sodium Hydroxide | 40.00 | (Specify) | (Calculate) |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
| Water | 18.02 | (Specify volume) | - |
Procedure:
-
Dissolve the ethyl ester in a suitable solvent such as a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Self-Validating System and Causality:
The successful synthesis is validated by the precipitation of the carboxylic acid upon acidification, as the carboxylate salt is water-soluble while the protonated carboxylic acid is not. The choice of a strong base like NaOH is crucial for the complete saponification of the ester.
Application in the Synthesis of Agrochemicals
This compound is a valuable intermediate for the synthesis of a variety of potential agrochemicals, primarily through the formation of amide bonds with different amine moieties.
Example Application: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This workflow illustrates the conversion of the carboxylic acid into a potential fungicidal agent.
Caption: General workflow for agrochemical synthesis.
The key step in this synthesis is the amide bond formation. The carboxylic acid is first activated, typically by converting it to the more reactive acid chloride. This is then reacted with a carefully selected amine to yield the final agrochemical. The nature of the amine is critical in determining the biological activity and spectrum of the resulting compound. For instance, coupling with specific substituted anilines is a common strategy in the development of SDHI fungicides.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the agrochemical discovery pipeline. Its synthesis is straightforward, relying on well-established chemical transformations. The strategic placement of the isopropyl group offers a subtle yet potentially impactful modification that can be exploited to develop novel fungicides and insecticides with improved efficacy, selectivity, and resistance management profiles. As the demand for new and effective crop protection solutions continues to grow, the exploration of such nuanced structural variations in key intermediates like this compound will remain a critical endeavor for the agrochemical industry.
References
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
- US5223526A - Pyrazole carboxanilide fungicides and use - Google P
-
(1-ISOPROPYL-1H-PYRAZOL-5-YL)- 3888. A '58 Sita. - Googleapis.com. (URL: [Link])
- WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google P
-
Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and... - ResearchGate. (URL: [Link])
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
- EP0062821B1 - N-methyl-o-pyrozol(4)
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: [Link])
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
-
PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1 - Googleapis.com. (URL: [Link])
-
Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate. (URL: [Link])
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. (URL: [Link])
Sources
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Crystallization Techniques for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid: Application Notes and Protocols
Introduction: The Critical Role of Crystallinity
In the landscape of pharmaceutical development and materials science, the physical form of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. For a molecule such as 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, achieving a highly crystalline state is not merely a matter of aesthetic appeal; it is fundamental to ensuring purity, stability, and consistent physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of this specific pyrazole derivative. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges, thereby empowering you to achieve robust and reproducible crystallization outcomes.
The pyrazole moiety is a well-established scaffold in medicinal chemistry, and the carboxylic acid group imparts specific solubility and hydrogen bonding characteristics that are central to its crystallization behavior. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the pyrazole nitrogens and the carbonyl oxygen) predisposes this molecule to form ordered, crystalline lattices through specific intermolecular interactions. Understanding and controlling these interactions is the key to successful crystallization.
Mechanistic Underpinnings: A Game of Solubility and Order
Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, solid-state lattice. This process is governed by two key thermodynamic and kinetic stages: nucleation and crystal growth.
-
Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. Supersaturation can be achieved by various means, such as cooling, solvent evaporation, or the addition of an anti-solvent. The rate of nucleation is a critical parameter; too rapid, and it leads to a multitude of small crystals or even amorphous precipitation.
-
Crystal Growth: Once stable nuclei are formed, they serve as templates for the subsequent addition of molecules from the solution, leading to an increase in crystal size. The rate of crystal growth relative to the rate of nucleation determines the final crystal size distribution. For obtaining single crystals suitable for X-ray diffraction, a slow growth rate is desirable.
The choice of solvent is arguably the most critical factor in the crystallization of this compound. An ideal solvent will exhibit moderate solubility for the compound, with a significant positive temperature coefficient of solubility (i.e., the compound is significantly more soluble at higher temperatures). This allows for the creation of a supersaturated solution upon cooling.
Crystallization Workflow: A Strategic Approach
The selection of an appropriate crystallization strategy is a systematic process. The following diagram outlines a logical workflow for approaching the crystallization of this compound.
Caption: A logical workflow for selecting and optimizing a crystallization method.
Recommended Solvents and Systems
While specific solubility data for this compound is not extensively published, valuable insights can be drawn from the successful crystallization of the closely related analogue, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, and general principles of solubility for pyrazole derivatives.[1]
| Solvent/System | Type | Boiling Point (°C) | Rationale & Comments |
| Methanol/Ethyl Acetate | Protic/Aprotic Mixture | ~65-77 | Primary Recommendation. A 1:1 (v/v) mixture has been successfully used for a close analog, yielding high-quality single crystals via slow evaporation.[1] This system balances polarity and volatility. |
| Ethanol | Protic | 78 | A good general solvent for many organic compounds, often effective for pyrazole derivatives.[2] Suitable for cooling crystallization. |
| Isopropanol | Protic | 82 | Similar to ethanol but can offer a different solubility profile, potentially leading to better crystal formation.[2] |
| Acetone | Aprotic | 56 | A versatile solvent that can dissolve a wide range of polarities.[2] Its volatility makes it suitable for slow evaporation. |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent, often effective for compounds of intermediate polarity. Can be used alone or in combination with other solvents. |
| Toluene | Aromatic | 111 | May be effective for less polar impurities or as a component in a co-solvent system to modulate solubility. |
| Water | Protic | 100 | Likely a poor solvent on its own, but can be a very effective anti-solvent when the compound is dissolved in a water-miscible organic solvent like ethanol or acetone. Also useful for the crystallization of acid addition salts.[2] |
Experimental Protocols
The following protocols are designed to be robust starting points. It is imperative to note that optimization of parameters such as solvent volume, cooling rate, and temperature ranges may be necessary to achieve the desired outcome for your specific sample.
Protocol 1: Slow Evaporation from a Mixed Solvent System (Recommended)
This method is based on the successful crystallization of a closely related analog and is an excellent starting point for obtaining high-quality crystals.[1]
Methodology:
-
Dissolution: In a clean vial, dissolve the crude this compound in a minimal amount of a 1:1 (v/v) mixture of methanol and ethyl acetate at room temperature. The goal is to create a solution that is close to saturation.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or a new vial. This removes potential nucleation sites that can lead to the formation of many small crystals.
-
Evaporation: Cover the vial with a cap that is not airtight, or with paraffin film perforated with a few small holes from a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
-
Crystal Growth: Allow the solvent to evaporate slowly over several days. Crystals should form as the concentration of the solute surpasses its solubility limit.
-
Isolation: Once crystals of a suitable size and quantity have formed, carefully remove the remaining solvent with a pipette. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble (e.g., cold hexane) and then dry them under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cooling Crystallization
This is a widely used technique that leverages the temperature-dependent solubility of the compound.
Methodology:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal volume of a selected solvent (e.g., ethanol or isopropanol).[2]
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate or in a water bath) until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[2]
-
Cooling: Allow the solution to cool slowly to room temperature. To encourage the growth of larger crystals, the flask can be insulated (e.g., with glass wool) to slow down the cooling rate.[2]
-
Further Cooling: Once the solution has reached room temperature, place it in a refrigerator (2-8 °C) or an ice bath for at least one hour to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
This method is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another that is miscible with the first.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystal Growth: Cover the container and allow it to stand undisturbed at a constant temperature. Crystals should form as the system slowly reaches equilibrium.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the previous protocols.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by further solvent evaporation.- Cool the solution to a lower temperature.- Try a different solvent or solvent system.- Add a seed crystal if available.- Scratch the inside of the glass container with a glass rod to create nucleation sites. |
| Oiling Out | - The solution is too supersaturated.- The cooling rate is too fast.- The melting point of the compound is low. | - Dilute the solution with more solvent and reheat to dissolve the oil, then cool more slowly.- Use a larger volume of solvent.- Try a solvent with a lower boiling point. |
| Formation of a Fine Powder or Small Needles | - Nucleation rate is too high.- Rapid cooling or evaporation. | - Slow down the crystallization process (slower cooling, slower evaporation).- Use a less polar solvent.- Reduce the degree of supersaturation. |
| Colored Crystals | - Presence of colored impurities. | - Perform a hot filtration with activated charcoal (use with caution as it can adsorb the product).- Perform a preliminary purification step (e.g., column chromatography) before crystallization. |
Conclusion: A Pathway to Purity
The crystallization of this compound is a critical step in its purification and characterization. By understanding the principles of solubility, nucleation, and crystal growth, and by systematically applying the protocols outlined in this guide, researchers can significantly enhance their ability to obtain high-quality crystalline material. The provided methods, particularly the slow evaporation from a methanol/ethyl acetate mixed solvent system, offer a robust starting point. However, it is the careful, methodical optimization of these techniques that will ultimately lead to success.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
- Zhang, X., Zhou, C., Wen, Q., Chen, J., Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research.
- Google Patents. (2011). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
- Babu, S. G., Thirupaiah, A., & Sureshbabu, P. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 11), o4209. [Link]
-
Aakeröy, C. B., Wijethunga, T. K., Desper, J., & Moore, C. (2015). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 15(9), 4356–4365. [Link]
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Google Patents. (2014).
-
Titi, M., Al-Hourani, B. J., & Al-Masri, M. (2017). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1844–1847. [Link]
-
Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 114-121. [Link]
Sources
Application Notes and Protocols for the Development of Fungicides with a 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid Scaffold
Introduction: The Significance of Pyrazole Carboxamides in Modern Crop Protection
The global demand for food security necessitates the development of effective and sustainable strategies to combat plant diseases, which pose a significant threat to crop yield and quality. Fungicides are indispensable tools in modern agriculture, and among the various classes of fungicidal compounds, pyrazole carboxamides have emerged as a prominent and highly effective group. These compounds primarily act as succinate dehydrogenase inhibitors (SDHIs), targeting a crucial enzyme in the mitochondrial respiratory chain of fungi. This mode of action disrupts the energy production within fungal cells, leading to their demise.[1][2]
The 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid scaffold represents a key building block for the synthesis of a new generation of potent SDHI fungicides. The specific substitutions on the pyrazole ring and the nature of the amide moiety play a crucial role in determining the fungicidal spectrum, potency, and systemic properties of the final compound. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of fungicides derived from this versatile scaffold, offering researchers and drug development professionals a practical framework for their discovery and development efforts.
Chemical Synthesis: A Step-by-Step Approach
The synthesis of fungicides based on the this compound scaffold involves a multi-step process that begins with the construction of the core pyrazole ring, followed by the introduction of the isopropyl group, and finally, the amidation to yield the active fungicidal compounds. The following protocols are designed to be robust and scalable for laboratory synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route to the key intermediate, this compound, based on established pyrazole synthesis methodologies.
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This initial step involves the cyclization of a diketone with hydrazine to form the pyrazole ring.[3]
-
Reagents and Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
-
-
Procedure:
-
Dissolve ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine monohydrate (1.5 equivalents) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate. The product can be used in the next step without further purification.
-
Step 2: N-Alkylation to Introduce the Isopropyl Group
This step introduces the isopropyl group at the N1 position of the pyrazole ring.[4]
-
Reagents and Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add 2-bromopropane (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate.
-
Step 3: Hydrolysis to the Carboxylic Acid
The final step in the synthesis of the scaffold is the hydrolysis of the ester to the corresponding carboxylic acid.[5]
-
Reagents and Materials:
-
Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, pH paper or meter.
-
-
Procedure:
-
Dissolve ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3 equivalents) in water to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with concentrated HCl.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: Synthetic pathway for the target scaffold.
Protocol 2: Synthesis of Pyrazole Carboxamide Derivatives
This protocol describes the conversion of the carboxylic acid scaffold into the final fungicidal carboxamides via an acid chloride intermediate.
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine (e.g., a substituted aniline)
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a separate flask and cool to 0°C.
-
Dissolve the crude acid chloride in DCM and add it dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
-
Biological Evaluation: Assessing Antifungal Efficacy
A critical aspect of fungicide development is the rigorous evaluation of their biological activity against a panel of relevant plant pathogens. The following protocols detail standard in vitro and in vivo methods for assessing the antifungal efficacy of newly synthesized compounds.
Protocol 3: In Vitro Antifungal Assay - Mycelial Growth Inhibition
This assay determines the concentration of the test compound required to inhibit the growth of a fungus by 50% (EC₅₀).[6]
-
Materials:
-
Pure cultures of target fungi (e.g., Rhizoctonia solani, Puccinia sorghi, Alternaria solani, Valsa mali)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO without the test compound.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value by probit analysis of the MGI data.
-
Caption: Workflow for the in vitro antifungal assay.
Protocol 4: In Vivo Antifungal Assay - Detached Leaf Method
This assay evaluates the protective and curative activity of the compounds on plant tissue.[7][8]
-
Materials:
-
Healthy, young, fully expanded leaves from host plants (e.g., tomato for A. solani, rice for R. solani)
-
Test compounds formulated as a spray solution (e.g., dissolved in acetone-tween water)
-
Spore suspension or mycelial plugs of the target fungus
-
Moist chambers (e.g., petri dishes with moist filter paper)
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Protective Assay: a. Spray the detached leaves with the test compound solution at various concentrations. b. Allow the leaves to air dry. c. Inoculate the treated leaves with a spore suspension or a mycelial plug of the target fungus.
-
Curative Assay: a. Inoculate the detached leaves with the target fungus. b. After a specific incubation period (e.g., 24 hours), spray the inoculated leaves with the test compound solution.
-
Place the leaves in moist chambers.
-
Incubate the chambers in a growth chamber with appropriate light and temperature conditions for 3-7 days.
-
Assess the disease severity by measuring the lesion size or the percentage of leaf area infected.
-
Calculate the percentage of disease control compared to the untreated control.
-
Structure-Activity Relationship (SAR) and Data Presentation
The antifungal activity of pyrazole carboxamides is highly dependent on the nature of the substituents on both the pyrazole ring and the amide nitrogen. Systematic modification of these positions allows for the exploration of the structure-activity relationship (SAR) and the optimization of fungicidal potency.
Key SAR Insights:
-
Amide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. Often, an aromatic or heteroaromatic ring with specific substitution patterns is required for potent inhibition of the target enzyme.
-
Pyrazole Ring Substituents: The groups at the 1 and 3 positions of the pyrazole ring influence the compound's physical properties and its fit within the active site of the succinate dehydrogenase enzyme. The isopropyl group at the N1 position often contributes to favorable hydrophobic interactions. The methyl group at the C3 position is also a common feature in active compounds.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Selected Pyrazole Carboxamide Derivatives
| Compound ID | R Group (on Amide) | Rhizoctonia solani | Puccinia sorghi | Alternaria solani | Valsa mali | Reference |
| Derivative 1 | 2-chloro-6-fluorophenyl | 0.37 | - | - | - | [4][9][10] |
| Derivative 2 | 2-methylphenyl | 4.99 | - | - | - | [4] |
| Derivative 3 | 4-fluorophenyl | 7.69 | - | - | - | [4] |
| Derivative 4 | 2-thiazolyl | - | 90% inhibition at 10 µg/mL (in vivo) | - | - | [5][11] |
| Derivative 5 | 2-(trifluoromethyl)phenyl | 0.022 | - | - | - | [11][12] |
| Boscalid | 4'-chlorobiphenyl-2-yl | 2.2 | - | - | - | [13] |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide | 0.131 | - | - | - | [14] |
| Thifluzamide | 2',6'-dibromo-2-methyl-4'-(trifluoromethoxy)-4-(trifluoromethyl)-1,3-thiazole-5-carboxanilide | 22.12 | - | - | - | [5][11] |
| Carbendazim | methyl benzimidazol-2-ylcarbamate | 1.00 | - | - | - | [4] |
| Compound 8j | (Structure not fully specified) | - | - | 3.06 | - | [3][15] |
| Compound 15 | (Structure not fully specified) | - | - | - | 0.32 | [16] |
| Note: The specific pyrazole scaffold for all derivatives may not be this compound. This table provides a general overview of the activity of related compounds. |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Fungicides derived from the this compound scaffold belong to the succinate dehydrogenase inhibitor (SDHI) class. Their primary mode of action is the disruption of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[1][2]
The SDHI Mechanism:
-
Binding to Complex II: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme complex.[1][2][17]
-
Inhibition of Electron Transfer: This binding blocks the transfer of electrons from succinate to ubiquinone, a critical step in the Krebs cycle and cellular respiration.
-
Energy Depletion: The inhibition of electron transport leads to a halt in ATP production, depriving the fungal cell of its primary energy source.
-
Cell Death: The lack of energy ultimately results in the cessation of cellular functions and the death of the fungus.
Sources
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. SDHI Fungicides | FRAC [frac.info]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agro.au.dk [agro.au.dk]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. forum.graphviz.org [forum.graphviz.org]
- 11. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 12. Creating a Graph of Chemical Reactions - Graph Database & Analytics [neo4j.com]
- 13. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid in Studying Enzyme Inhibition
Introduction: Unveiling the Potential of Pyrazole Carboxylic Acids in Enzyme Inhibition
The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities. These compounds and their derivatives have been successfully developed as potent and selective inhibitors of various key enzymes, leading to their use as pharmaceuticals and agrochemicals. Notably, derivatives of pyrazole carboxylic acids have demonstrated significant inhibitory effects against enzymes such as succinate dehydrogenase (SDH), meprin α and β, and cyclooxygenase-2 (COX-2).[1][2][3][4]
This application note focuses on 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid , a representative member of this important class of molecules. While direct literature on the specific inhibitory profile of this exact molecule is emerging, its structural similarity to known succinate dehydrogenase inhibitors (SDHIs) makes it an excellent candidate for investigating the inhibition of this crucial enzyme.[2][3][4] SDH is a key enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle, making it a vital target for fungicides and potential therapeutics.
These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound and its derivatives in the study of enzyme inhibition, with a primary focus on succinate dehydrogenase. We will delve into the mechanistic underpinnings of SDH inhibition, provide detailed experimental protocols for inhibitor characterization, and offer insights into data analysis and interpretation.
Section 1: The Scientific Foundation - Understanding the Target and the Inhibitor
Succinate Dehydrogenase (SDH): A Critical Metabolic Hub
Succinate dehydrogenase is a highly conserved enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:
-
Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
Electron Transport Chain (ETC): As Complex II, it transfers electrons from succinate to the electron transport chain via its covalently bound flavin adenine dinucleotide (FAD) cofactor, ultimately contributing to ATP synthesis.
The inhibition of SDH disrupts these fundamental processes, leading to a halt in cellular respiration and, consequently, cell death. This makes SDH an attractive target for the development of fungicides to combat plant pathogens.[3][4]
The Pyrazole Carboxamide Pharmacophore: A Key to SDH Inhibition
Many potent SDHIs are carboxamides derived from pyrazole carboxylic acids. The general structure of these inhibitors allows them to bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the natural substrate from accessing the active site. The carboxylic acid moiety of compounds like this compound is a crucial precursor for the synthesis of these active carboxamide inhibitors.
The inhibitory mechanism is primarily competitive, where the inhibitor vies with ubiquinone for the same binding pocket.[5] The pyrazole ring and its substituents, such as the isopropyl and methyl groups in our compound of interest, play a significant role in the binding affinity and selectivity of the inhibitor.
Section 2: Experimental Design and Protocols for Studying SDH Inhibition
A systematic approach is essential for characterizing the inhibitory potential of this compound or its derivatives. The following protocols are designed to be self-validating, providing a clear path from initial screening to detailed kinetic analysis.
Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for assessing a compound's inhibitory activity against SDH.
Sources
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
"synthetic routes to novel pyrazole carboxamides"
Application Notes & Protocols
Topic: Synthetic Routes to Novel Pyrazole Carboxamides: A Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Pyrazole Carboxamides
The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry and agrochemistry. Its remarkable versatility arises from the pyrazole ring's unique electronic properties and its ability to act as a stable, bioisosteric replacement for other aromatic systems. The carboxamide group, a classic hydrogen bond donor and acceptor, provides a critical anchor point for specific, high-affinity interactions with biological targets. This combination has led to the development of numerous blockbuster drugs and agrochemicals, including the blockbuster cholesterol-lowering drug Celecoxib, the fungicide Bixafen, and a new generation of potent kinase inhibitors for oncology.
The challenge and opportunity for chemists lie in the efficient and diverse synthesis of novel analogues. The substitution pattern on the pyrazole ring and the nature of the amine component of the carboxamide are critical determinants of biological activity. Therefore, developing a robust toolbox of synthetic methodologies is paramount for successful drug discovery programs.
This guide provides a detailed overview of key synthetic strategies for preparing novel pyrazole carboxamides, focusing on the underlying principles, practical considerations, and step-by-step protocols for benchmark reactions. We will explore both classical and modern approaches, offering insights into the rationale behind methodological choices to empower researchers in their synthetic endeavors.
Strategy 1: The Workhorse - Amide Coupling of Pyrazole Carboxylic Acids
The most direct and widely used method for synthesizing pyrazole carboxamides is the coupling of a pyrazole carboxylic acid with a primary or secondary amine. This approach's reliability and broad substrate scope make it the go-to strategy for many projects. The core of this method lies in the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Mechanistic Insight: The Role of Coupling Reagents
Direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Coupling reagents are employed to overcome this kinetic barrier. The general mechanism involves two steps:
-
Activation: The coupling reagent reacts with the pyrazole carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, an active ester, or an acylphosphonium salt for phosphonium-based reagents).
-
Aminolysis: The amine nitrogen attacks the activated carbonyl carbon, displacing the activated leaving group and forming the stable amide bond.
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the risk of epimerization for chiral centers, and cost.
Diagram: General Workflow for Amide Coupling
Caption: Workflow for amide bond formation.
Protocol: HATU-Mediated Coupling
This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.
Materials:
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrazole carboxamide.
Trustworthiness Note: The use of HATU is often preferred for sterically hindered amines or for substrates prone to racemization. The addition of a base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed during the reaction, maintaining a suitable pH for the coupling to proceed efficiently.
Strategy 2: Multicomponent Reactions (MCRs) for Rapid Diversification
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are powerful tools for building molecular complexity rapidly. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for generating libraries of novel pyrazole carboxamides.
Mechanistic Insight: The Ugi-4CR
The Ugi reaction classically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. For our purposes, a pyrazole carboxylic acid serves as one of the key inputs. The reaction proceeds through a fascinating cascade:
-
Formation of a Schiff base from the aldehyde and amine.
-
Protonation of the Schiff base by the pyrazole carboxylic acid.
-
Nucleophilic attack of the isocyanide on the iminium carbon.
-
Intramolecular rearrangement (the Mumm rearrangement) where the pyrazole carboxylate attacks the nitrilium intermediate, leading to the final α-acylamino amide product.
Diagram: Ugi Four-Component Reaction
Caption: Ugi four-component reaction workflow.
Protocol: Ugi Synthesis of a Pyrazole Peptidomimetic
Materials:
-
1H-Pyrazole-4-carboxylic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
Combine 1H-pyrazole-4-carboxylic acid (1.0 eq), benzaldehyde (1.0 eq), and aniline (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add tert-butyl isocyanide (1.0 eq) to the solution.
-
Stir the reaction at room temperature for 24-48 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Strategy 3: Modern C-H Functionalization Approaches
Direct C-H activation and functionalization represent a paradigm shift in synthesis, offering a more atom-economical and efficient route to target molecules by avoiding the need for pre-functionalized starting materials. For pyrazole carboxamides, this often involves the direct amidation of a C-H bond on the pyrazole ring.
Mechanistic Insight: Palladium-Catalyzed C-H Amidation
Palladium catalysis is a powerful tool for C-H activation. A common strategy involves a directing group (DG), which is a functional group on the starting material that coordinates to the metal catalyst and positions it in close proximity to the C-H bond to be functionalized. For pyrazoles, a common directing group is the pyrimidine ring, which can be easily installed and later removed. The catalytic cycle typically involves:
-
Coordination of the palladium catalyst to the directing group.
-
Concerted metalation-deprotonation or oxidative addition to cleave the C-H bond, forming a palladacycle intermediate.
-
Reaction with an amidation agent.
-
Reductive elimination to form the C-N bond and regenerate the active catalyst.
Table: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Limitations | Typical Yields | Substrate Scope |
| Amide Coupling | Highly reliable, broad scope, well-understood | Requires pre-functionalized pyrazole carboxylic acid | 70-95% | Very Broad |
| Ugi MCR | Rapidly builds complexity, high atom economy | Limited to specific product scaffolds, isocyanides can be toxic/odorous | 40-80% | Moderate to Broad |
| C-H Activation | High atom economy, avoids pre-functionalization | Requires specific directing groups, catalyst optimization can be challenging | 50-90% | Substrate-dependent |
Conclusion and Future Outlook
The synthesis of novel pyrazole carboxamides remains a vibrant and essential area of chemical research. While traditional amide coupling provides a robust and reliable foundation, the increasing demand for molecular diversity and synthetic efficiency has driven the adoption of powerful techniques like multicomponent reactions and the development of cutting-edge C-H functionalization methods. The choice of synthetic route will always be guided by the specific goals of the project, including the desired substitution patterns, scale-up considerations, and the need for rapid library generation. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the emergence of even more elegant and powerful strategies for accessing this privileged scaffold, further fueling the discovery of new medicines and agrochemicals.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. [Link]
-
Sławiński, J., et al. (2020). Recent advances in the synthesis and biological activity of pyrazole-based compounds. Archiv der Pharmazie. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
Ugi, I., et al. (2001). The Ugi reaction. Organic Reactions. [Link]
-
Chen, D. Y.-K., et al. (2016). Recent advances in C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
Application Note & Protocol: A Scalable Approach to the Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology rooted in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the rationale behind experimental choices, addresses potential scale-up challenges, and provides a framework for process optimization. The synthesis is presented as a self-validating system, with integrated analytical checkpoints to ensure the desired product quality.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring is crucial in modulating the pharmacological profile of these compounds. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the isopropyl group can influence lipophilicity and metabolic stability, the methyl group can provide specific steric and electronic properties, and the carboxylic acid moiety offers a versatile handle for further chemical modifications.
The scalable synthesis of such intermediates is a critical aspect of the drug development pipeline. A robust and efficient synthetic route that can be safely and economically implemented on a larger scale is paramount. This guide outlines a well-established, two-step approach to the target molecule, commencing with the cyclization of a β-diketone with isopropylhydrazine to form the corresponding pyrazole ester, followed by hydrolysis to yield the final carboxylic acid.
Synthetic Strategy: A Two-Step Approach
The chosen synthetic route is a classic and reliable method for the preparation of pyrazole-5-carboxylic acids.[3][4] It offers high yields, readily available starting materials, and a straightforward purification process.
Overall Reaction Scheme:
This strategy is advantageous for scale-up due to the typically clean and high-yielding nature of pyrazole formations from 1,3-dicarbonyl compounds and the straightforwardness of ester hydrolysis.
Mechanistic Insights
The core of this synthesis is the Knorr pyrazole synthesis. The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction of isopropylhydrazine with one of the carbonyl groups of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of the initial condensation is key to obtaining the desired isomer.
Experimental Protocols
Materials and Reagents
| Reagent/Solvent | Grade | Supplier | Notes |
| Ethyl 2,4-dioxopentanoate | ≥98% | Commercially Available | |
| Isopropylhydrazine hydrochloride | ≥97% | Commercially Available | |
| Sodium acetate | Anhydrous, ≥99% | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | |
| Sodium hydroxide | Pellets, ≥97% | Commercially Available | |
| Hydrochloric acid | 37% | Commercially Available | |
| Ethyl acetate | ACS grade | Commercially Available | For extraction |
| Brine | Saturated NaCl solution | Prepared in-house | |
| Anhydrous magnesium sulfate | ≥97% | Commercially Available | For drying |
Step 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
This step involves the cyclocondensation of ethyl 2,4-dioxopentanoate with isopropylhydrazine.
Protocol:
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 2,4-dioxopentanoate (1.0 eq) and ethanol (5 mL/g of the limiting reagent).
-
In a separate beaker, dissolve isopropylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in a minimal amount of water and add this solution to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate as an oil. The crude product can be purified by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
This final step involves the hydrolysis of the pyrazole ester to the desired carboxylic acid.[3][4]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer observed.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
Scale-Up Considerations and Process Optimization
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[5]
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Reaction Vessel | Glassware | Glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid for precise temperature control |
| Agitation | Magnetic stirrer | Mechanical stirrer with appropriate impeller design for efficient mixing |
| Reagent Addition | Manual addition | Controlled addition via pumps for better temperature and reaction control |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel |
| Isolation | Filtration on a Büchner funnel | Centrifuge or filter press for handling larger quantities of solid |
Key Optimization Strategies:
-
Solvent Selection: While ethanol is suitable for lab scale, for larger scales, exploring higher-boiling, less flammable solvents might be beneficial. However, the environmental impact and cost of the solvent should also be considered.[6]
-
Temperature Control: Exothermic reactions, such as the initial hydrazone formation, need to be carefully controlled on a larger scale to prevent runaway reactions. A slow, controlled addition of the hydrazine solution is recommended.
-
Purification: Direct crystallization of the final product from the reaction mixture by careful pH adjustment can be a more efficient and scalable purification method than extraction and subsequent crystallization.[7]
-
Waste Management: Develop a clear plan for the disposal of aqueous and organic waste streams generated during the process.
Safety Precautions
-
Hydrazine Derivatives: Isopropylhydrazine is a toxic and potentially carcinogenic compound.[8][9] Handle with extreme caution in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
-
Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
Pressure Build-up: Ensure that the reaction vessel is not a closed system, especially during heating, to avoid pressure build-up.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[1][13][14]
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.[2][14]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualization of the Workflow and Mechanism
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism
Caption: Simplified reaction mechanism for pyrazole formation and ester hydrolysis.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles, potential scale-up challenges, and necessary safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate. The integration of analytical checkpoints ensures the synthesis of a high-quality product suitable for further applications in drug discovery and development.
References
-
ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available at: [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]
-
DTIC. Safety and Handling of Hydrazine. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
-
PMC - NIH. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available at: [Link]
-
JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
Nexchem Ltd. Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Available at: [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Available at: [Link]
-
Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]
-
MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nj.gov [nj.gov]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid for Biological Screening
Abstract: The pyrazole scaffold is a privileged core in medicinal chemistry, demonstrating a vast spectrum of biological activities. This document provides a comprehensive guide for researchers on the strategic derivatization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. We present detailed protocols for the synthesis of ester and amide libraries, methodologies for their purification and characterization, and robust protocols for preliminary biological evaluation, including antimicrobial and cytotoxicity screening. The rationale behind molecular modification is discussed, emphasizing the exploration of structure-activity relationships (SAR) to identify novel therapeutic leads.
Introduction: The Rationale for Derivatization
The this compound scaffold represents a valuable starting point for drug discovery. The pyrazole ring is a bioisostere for various biological motifs and is present in numerous approved drugs.[1][2] The carboxylic acid group at the 5-position is a key handle for chemical modification. While the acid itself can be crucial for binding to certain biological targets, it often imparts undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability.
Strategic derivatization of this carboxylic acid into esters and amides is a well-established medicinal chemistry tactic to:
-
Modulate Lipophilicity: Converting the polar carboxylic acid to less polar esters or amides can enhance cell membrane penetration.
-
Explore New Binding Interactions: The newly introduced R-groups of an ester or amide can form additional hydrogen bonds, hydrophobic, or van der Waals interactions with a target receptor, potentially increasing potency and selectivity.[3][4]
-
Improve Pharmacokinetic Profile: Derivatives can act as prodrugs, which are metabolized in vivo to release the active carboxylic acid, or they may possess inherent stability and activity.
-
Expand Intellectual Property: Novel derivatives of a known scaffold are essential for securing patent protection.
This guide details a logical workflow from chemical synthesis to biological evaluation, enabling research teams to efficiently generate and screen a library of derivatives based on the core pyrazole structure.
Figure 1: High-level workflow from synthesis to SAR analysis.
Synthetic Derivatization Protocols
The conversion of the carboxylic acid to amides and esters typically proceeds via an activated intermediate, such as an acyl chloride or an activated ester. Below are two robust, field-proven protocols.
Protocol 1: Synthesis of Pyrazole-5-carboxamides via Acyl Chloride Intermediate
This method is highly effective for a wide range of amines. The initial conversion to the acyl chloride is a crucial step that significantly enhances the reactivity of the carboxyl group.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) or thionyl chloride (SOCl₂) (1.5 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Using an inert atmosphere prevents hydrolysis of the acyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution dropwise to the amine solution.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Causality Note: The base (TEA or DIPEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reacting amine.[5]
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[6][7]
-
Protocol 2: Synthesis of Pyrazole-5-carboxylate Esters via Fischer Esterification
This classic method is suitable for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used as the solvent.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve or suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent (20 mL/mmol).
-
Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) or p-toluenesulfonic acid (PTSA), to the mixture.
-
Heat the mixture to reflux (typically 60-80 °C) and maintain for 4-24 hours. Monitor progress by TLC.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] The reaction is an equilibrium, and using the alcohol as a solvent drives the reaction towards the ester product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash further with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Characterization of Synthesized Derivatives
Unambiguous structural confirmation and purity assessment are critical before biological testing.
Caption: Characterization and purification workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[9] Key diagnostic signals include:
-
¹H NMR: Disappearance of the broad carboxylic acid proton signal (~10-13 ppm). Appearance of new signals corresponding to the amide N-H (typically 7-9 ppm) and the alkyl/aryl groups of the new ester or amide moiety.[10]
-
¹³C NMR: A slight shift in the carbonyl carbon signal (typically 160-175 ppm). Appearance of new carbon signals from the derivative moiety.[2]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming successful derivatization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% before biological testing.
Table 1: Hypothetical Characterization Data for Example Derivatives
| Compound ID | Derivative Type | R Group | Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) Key Signals | MS (m/z) [M+H]⁺ | Purity (HPLC %) |
| PYR-001 | Amide | -CH₂CH₂Ph | 78 | 8.51 (t, 1H, NH), 7.20-7.35 (m, 5H, Ar-H), 6.55 (s, 1H, pyrazole-H), 4.55 (sept, 1H, CH), 3.45 (q, 2H, NCH₂), 2.80 (t, 2H, ArCH₂), 2.40 (s, 3H, CH₃), 1.40 (d, 6H, CH(CH₃)₂) | 286.19 | 98.5 |
| PYR-002 | Amide | -Cyclohexyl | 82 | 8.10 (d, 1H, NH), 6.54 (s, 1H, pyrazole-H), 4.55 (sept, 1H, CH), 3.75 (m, 1H, NCH), 2.40 (s, 3H, CH₃), 1.10-1.80 (m, 10H, cyclohexyl), 1.40 (d, 6H, CH(CH₃)₂) | 264.21 | 99.1 |
| PYR-003 | Ester | -CH₂CH₃ | 85 | 6.58 (s, 1H, pyrazole-H), 4.57 (sept, 1H, CH), 4.25 (q, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.41 (d, 6H, CH(CH₃)₂), 1.30 (t, 3H, OCH₂CH₃) | 211.14 | 97.8 |
| PYR-004 | Ester | -CH₂(4-Cl-Ph) | 75 | 7.45 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.60 (s, 1H, pyrazole-H), 5.30 (s, 2H, OCH₂), 4.58 (sept, 1H, CH), 2.42 (s, 3H, CH₃), 1.42 (d, 6H, CH(CH₃)₂) | 307.11 | 96.9 |
Biological Testing Protocols
Initial screening should focus on assessing both potential therapeutic activity and general toxicity.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve purified compounds in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
Culture bacteria (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth, MHB) overnight at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.[12]
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first column and perform a 2-fold serial dilution across the plate, leaving the last column as a growth control (no compound).
-
This creates a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except for a sterility control well).
-
Cover the plate and incubate at 37 °C for 18-24 hours.[13]
-
-
Reading Results:
-
The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. A plate reader can be used to measure absorbance at 600 nm for a more quantitative result.
-
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37 °C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Interpretation and SAR Analysis
The goal is to identify derivatives with high potency in the desired activity assay (low MIC or IC₅₀) and low general cytotoxicity.
Table 2: Hypothetical Biological Activity Data for Example Derivatives
| Compound ID | Antimicrobial MIC (µg/mL) vs. S. aureus | Cytotoxicity IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI = IC₅₀ / MIC) |
| Parent Acid | >256 | >100 | - |
| PYR-001 | 16 | 85 | 5.3 |
| PYR-002 | 64 | >100 | >1.5 |
| PYR-003 | 128 | >100 | >0.7 |
| PYR-004 | 8 | 25 | 3.1 |
-
Derivatization is essential for antimicrobial activity, as the parent acid is inactive.
-
Amide PYR-001 (phenethyl) and ester PYR-004 (chlorobenzyl) show the most promising antibacterial activity.
-
The introduction of an aromatic ring appears beneficial for antimicrobial potency.
-
Compound PYR-004 is highly potent but also shows higher cytotoxicity, resulting in a lower selectivity index compared to PYR-001 .
-
PYR-001 represents a good lead for further optimization due to its good activity and higher selectivity index.
These initial findings guide the next round of synthesis, focusing on modifications to the aromatic rings of the most active compounds to improve potency and reduce toxicity.
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
-
Sasmal, P. K., Talwar, R., Swetha, J., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]
- Bayer AG. (2000). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
- Bayer Healthcare LLC. (2014). Process for preparation of pyrazole carboxylic acid amide.
-
A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). MDPI. [Link]
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Krueger, C. A., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. [Link]
-
Goud, B.K., et al. (2021). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
Depa, N., & Erothu, H. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. Medicinal Chemistry Research. [Link]
-
Vaitkute, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]
-
Senturk, M., et al. (2005). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 23, 2026, from [Link]
-
Waclaw, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
A.A., A., et al. (2023). MTT. protocols.io. [Link]
-
Reddy, V. P., et al. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. DTU Food. [Link]
-
Kalin, O., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications. [Link]
-
Senturk, M., et al. (2005). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. ResearchGate. [Link]
-
Krueger, C. A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ChemMedChem. [Link]
-
Wang, X., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]
-
Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Sromek, A. W., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 23, 2026, from [Link]
-
Singh, D., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Karad, S. N., & Hall, M. J. (2021). Design and synthesis of novel pyrazole based heterotricycles. White Rose Research Online. [Link]
-
Asghar, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. EMBL-EBI. [Link]
-
Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
Sources
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. clyte.tech [clyte.tech]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable pyrazole derivative. Our approach is to explain the underlying chemical principles for each step, providing not just solutions but a framework for rational problem-solving.
The synthesis of substituted pyrazoles is a well-established field, but success lies in the details.[1] The most significant challenge in preparing this specific molecule is controlling the regioselectivity during the N-alkylation step. This guide is structured to address problems sequentially, from the formation of the pyrazole core to the final saponification.
Overall Synthetic Workflow
The synthesis is logically approached in three main stages:
-
Stage 1: Pyrazole Core Formation. A classic cyclocondensation reaction to build the heterocyclic ring.
-
Stage 2: N-Isopropylation. The critical, and often most problematic, alkylation step where control of isomeric impurities is paramount.
-
Stage 3: Ester Hydrolysis. The final conversion to the target carboxylic acid.
Caption: High-level overview of the three-stage synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section is organized by synthetic stage to directly address common experimental issues.
Stage 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
Question 1: My yield for the initial cyclocondensation is very low. What are the likely causes?
Answer: A low yield in this step typically points to one of three areas: starting material quality, reaction conditions, or side reactions.
-
Causality: The reaction relies on the clean condensation of a 1,3-dicarbonyl compound with hydrazine. The initial adduct must efficiently cyclize and dehydrate to form the aromatic pyrazole ring.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure your ethyl acetylpyruvate (or equivalent β-ketoester) is pure. It can undergo self-condensation or exist in multiple tautomeric forms, which can complicate the reaction. Use freshly distilled or recently purchased starting materials.
-
Reaction Solvent & pH: The reaction is often performed in ethanol or acetic acid. If using ethanol, a catalytic amount of acid can help promote the dehydration step. However, strongly acidic conditions can lead to side reactions. If using hydrazine hydrochloride, the slow addition of a base is necessary to free the hydrazine nucleophile.
-
Temperature Control: The initial condensation is often exothermic. Running the reaction at 0-5 °C during the initial addition of hydrazine can prevent the formation of undesired side products. After the initial reaction, gentle heating (e.g., to 60-80 °C) is typically required to drive the cyclization and dehydration to completion.[2]
-
Workup: Ensure the product is fully extracted from the aqueous phase during workup. Pyrazole esters can have some water solubility.
-
Stage 2: N-Isopropylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This is the most critical stage of the synthesis. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers. Your goal is to maximize the formation of the N1-isopropyl product.
Question 2: My TLC and/or LC-MS analysis after the isopropylation step shows two distinct, major spots with the same mass. What are they and how can I identify them?
Answer: You have almost certainly formed a mixture of the desired N1-isopropyl isomer (1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate) and the undesired N2-isopropyl isomer (1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate).
-
Identification:
-
NMR Spectroscopy: ¹H NMR is the most definitive method. The chemical shifts of the pyrazole ring proton and the substituents will be different for each isomer. Specifically, the proximity of the bulky isopropyl group to the C5-ester vs. the C3-methyl group will cause noticeable differences in the spectra.
-
Chromatography: The two isomers will have different polarities and can be separated by column chromatography on silica gel. The N1 isomer is typically less polar than the N2 isomer.
-
Question 3: How can I improve the regioselectivity of the reaction to favor the desired N1-isopropyl product?
Answer: Achieving high N1 selectivity is a known challenge in pyrazole chemistry.[3] The outcome is a delicate balance of sterics, electronics, and reaction conditions. The key principle is that the bulky isopropyl group will preferentially add to the less sterically hindered nitrogen. In 3-methyl-1H-pyrazole, the N1 position is adjacent to the small ring proton (H4), while the N2 position is adjacent to the more bulky C3-methyl group. Therefore, you can exploit this steric difference.
-
Expert Insights & Causality:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often superior to carbonate bases (K₂CO₃, Cs₂CO₃). NaH fully deprotonates the pyrazole to form the pyrazolide anion, making the subsequent alkylation an Sₙ2 reaction. In contrast, carbonate bases create an equilibrium, and the reaction conditions can influence the site of alkylation.
-
Solvent Polarity: Nonpolar aprotic solvents like THF or Dioxane generally give better N1 selectivity than polar aprotic solvents like DMF or DMSO. The association of the cation (e.g., Na⁺) with the pyrazolide anion is stronger in nonpolar solvents, which can further enhance the steric directing effect.
-
Temperature: Lower reaction temperatures (e.g., 0 °C to room temperature) often favor the sterically controlled N1 product. Higher temperatures can provide enough energy to overcome the steric barrier, leading to more of the thermodynamically favored (but undesired) N2 isomer.
-
| Parameter | Condition for High N1 Selectivity | Condition for Low N1 Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH provides irreversible deprotonation, favoring kinetic control. |
| Solvent | Tetrahydrofuran (THF), Dioxane | Dimethylformamide (DMF) | Nonpolar solvents enhance steric directing effects. |
| Temperature | 0 °C to 25 °C | > 60 °C | Lower temperature favors the kinetically formed, sterically less hindered product. |
| Alkylating Agent | 2-Iodopropane | 2-Bromopropane | The more reactive iodide is a better leaving group, allowing for lower reaction temperatures. |
Question 4: I have a mixture of N1/N2 isomers. What is the best strategy for purification?
Answer: While optimizing the reaction is the best approach, purification is often necessary.
-
Column Chromatography: This is the most reliable method. Use a gradient elution system, starting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The less polar N1 isomer should elute first.
-
Recrystallization: If the isomeric ratio is highly skewed (>9:1), it may be possible to selectively crystallize the major isomer. This requires screening various solvents. However, if the isomers co-crystallize, this method will fail. One advanced technique involves converting the pyrazole mixture into acid addition salts, which may have different crystallization properties.[4]
Caption: Decision workflow for troubleshooting the critical N-isopropylation step.
Stage 3: Saponification (Ester Hydrolysis)
Question 5: My hydrolysis reaction is not going to completion, and I still see starting material (the ester) after several hours.
Answer: Incomplete hydrolysis is usually a result of insufficient base, low temperature, or poor solubility.
-
Causality: Saponification is the nucleophilic attack of hydroxide on the ester carbonyl. The reaction rate is dependent on the concentration of both reactants and the temperature. The resulting carboxylate salt is typically insoluble in organic solvents, which can sometimes slow the reaction if the mixture becomes too thick.
-
Troubleshooting Steps:
-
Stoichiometry of Base: Use at least 1.5 to 3.0 equivalents of base (e.g., NaOH or LiOH). This ensures the reaction goes to completion and accounts for any acidic impurities.
-
Add a Co-solvent: The ester may not be fully soluble in a purely aqueous solution. Adding a water-miscible co-solvent like THF, methanol, or dioxane can create a homogeneous solution and significantly increase the reaction rate. A typical system is THF/Water or Methanol/Water.[5]
-
Increase Temperature: Gently heating the reaction mixture to 50-60 °C will accelerate the hydrolysis. Monitor the reaction by TLC until no starting material is visible.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered esters and can be used at lower temperatures.
-
Question 6: After acidifying my reaction mixture to get the final product, I get an oil or a very impure solid. What is the best way to isolate the pure carboxylic acid?
Answer: This is a common issue during the final workup. Proper purification is key to obtaining a high-quality final product.
-
Purification Protocol:
-
Initial Workup: After acidification (use 1M HCl until pH ~2-3), extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The carboxylic acid product should move into the organic phase.
-
Wash the Organic Layer: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove excess water and some water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: This is the most effective method for purifying the final solid. Screen for a suitable solvent system. Good starting points are:
-
Heptane/Ethyl Acetate
-
Toluene
-
Ethanol/Water Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Filter the resulting crystals and wash with a small amount of cold solvent.[5]
-
-
Detailed Experimental Protocols
The following are representative protocols and should be adapted based on laboratory results and safety assessments.
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
To a stirred solution of ethyl acetylpyruvate (1.0 eq) in absolute ethanol (5 mL per gram of ketoester), cool the mixture to 0-5 °C in an ice bath.
-
Add hydrazine monohydrate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: N1-Selective Isopropylation
-
To a flame-dried flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with dry hexanes to remove the oil.
-
Suspend the NaH in dry THF (10 mL per gram of pyrazole ester). Cool to 0 °C.
-
Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a minimal amount of dry THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (Hexane/Ethyl Acetate gradient) to separate the N1 and N2 isomers.
Protocol 3: Saponification to Carboxylic Acid
-
Dissolve the purified ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at 40-50 °C for 2-4 hours.
-
Monitor by TLC until the ester is fully consumed.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Stir the cold slurry for 30-60 minutes, then filter the solid.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the pure this compound.
References
-
Al-Adhami, M. et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(2), M936. Available at: [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
Zhang, C. et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E, 63(Pt 11), o4209. Available at: [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Available at: [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
PubChem. Ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Institutes of Health. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
- EP0749963A1 - N-alkylation method of pyrazole. Google Patents.
-
Navale, N. et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Request PDF: Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Institutes of Health. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205-225. Available at: [Link]
-
G, S. et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids. Available at: [Link]
-
Pinheiro, P. F. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 798-831. Available at: [Link]
Sources
"troubleshooting guide for Knorr pyrazole synthesis"
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the Knorr pyrazole synthesis, addressing common challenges faced by researchers in organic synthesis and drug development.
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a widely utilized method for the preparation of pyrazole and pyrazolone frameworks.[1][2] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[3][4] Despite its robustness and broad applicability, the synthesis is not without its nuances. This guide offers a structured approach to troubleshooting common issues, ensuring successful and reproducible outcomes in your synthetic endeavors.
Understanding the Mechanism: The Root of Potential Issues
The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[5] The generally accepted mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[3][5]
A variation of this reaction using a β-ketoester as the 1,3-dicarbonyl component leads to the formation of a pyrazolone, which exists in tautomeric forms.[6]
Understanding this mechanism is crucial for diagnosing and resolving experimental issues. For instance, factors that hinder the initial nucleophilic attack, impede the cyclization step, or promote side reactions will inevitably lead to suboptimal results.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the Knorr pyrazole synthesis in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to a few key factors:
-
Inadequate Catalysis: The Knorr synthesis is generally acid-catalyzed. The absence of a catalyst can result in a stalled reaction.
-
Solution: Introduce a catalytic amount of a protic acid, such as acetic acid or hydrochloric acid. The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
-
Sub-optimal pH: While acidic conditions are generally favorable, the pH of the reaction medium is critical. Excessively strong acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, basic conditions may not be sufficient to activate the dicarbonyl compound.
-
Solution: For reactions involving hydrazine hydrochlorides, consider adding a mild base like sodium acetate to free the hydrazine.[7] Careful optimization of the acid catalyst concentration is recommended.
-
-
Reagent Purity: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can significantly impact the reaction.
-
1,3-Dicarbonyl Compounds: These can be prone to degradation. Ensure they are pure and, if necessary, freshly prepared or purified before use.
-
Hydrazines: Hydrazine and its derivatives can be susceptible to oxidation. Use fresh, high-purity hydrazines.
-
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.
Formation of Multiple Products and Regioisomers
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts or isomers. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomers.[2][8]
-
Regioisomer Formation: When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two possible pyrazole regioisomers.[3][5][8]
-
Controlling Regioselectivity:
-
Steric Hindrance: The initial attack of the hydrazine is often directed to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl can influence the reactivity of the carbonyl groups.
-
Reaction Conditions: The choice of solvent and the nature of the acid catalyst can influence the regiochemical outcome. Aprotic dipolar solvents in the presence of a strong acid have been shown to improve regioselectivity in some cases.[2]
-
-
-
Side Reactions: Besides regioisomers, other side products can form.
-
Self-condensation of the 1,3-dicarbonyl: This can occur under certain conditions.
-
Formation of Hydrazones that do not cyclize: In some cases, the intermediate hydrazone may be stable and reluctant to undergo intramolecular cyclization. This can be influenced by the steric and electronic properties of the substrates.
-
Unwanted Color Formation: Discoloration of the reaction mixture can indicate the formation of impurities.[9]
-
Purification of Regioisomers:
If the formation of regioisomers cannot be avoided, their separation is necessary.
| Purification Technique | Recommendations |
| Column Chromatography | This is the most common method for separating pyrazole regioisomers. A long silica gel column with a shallow solvent gradient (e.g., ethyl acetate in hexanes) can be effective.[10] |
| Crystallization | Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system. Experiment with a range of solvents to find one that selectively crystallizes one isomer. |
| Preparative TLC/HPLC | For small-scale separations or when isomers are particularly difficult to separate, preparative TLC or HPLC can be employed. |
Product Isolation and Purification Issues
Question: I am having trouble isolating my pyrazole product. It is not precipitating, or it is an oil. What should I do?
Answer: Isolation of the final product can sometimes be challenging. Here are some common scenarios and solutions:
-
Product Does Not Precipitate:
-
Inducing Crystallization: If the product is expected to be a solid, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the product, if available, can also initiate crystallization.
-
Solvent Change: If the product is soluble in the reaction solvent, try removing the solvent under reduced pressure and redissolving the residue in a solvent in which the product is sparingly soluble to induce precipitation.
-
Work-up Procedure: Often, adding water to the reaction mixture after cooling can cause the organic product to precipitate.[6]
-
-
Product is an Oil:
-
Trituration: Try adding a non-polar solvent like hexanes or diethyl ether and vigorously stirring or sonicating the mixture. This can sometimes induce crystallization.
-
Purification by Chromatography: If the product remains an oil, it will need to be purified by column chromatography.
-
-
Recrystallization Challenges:
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
-
Oiling Out: If the product "oils out" during recrystallization (separates as a liquid instead of forming crystals), it may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution or a different solvent system.
-
Experimental Protocols: A Starting Point
The following is a general procedure for the Knorr pyrazole synthesis. Note that the optimal conditions will vary depending on the specific substrates used.
General Procedure for the Synthesis of a Pyrazolone:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the β-ketoester (1 equivalent) and the hydrazine derivative (1-1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
Purification: Wash the crude product with a cold solvent to remove soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent.
Caption: A logical workflow for troubleshooting the Knorr pyrazole synthesis.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242.
-
Reddit. Knorr Pyrazole Synthesis advice. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347.
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Retrieved from [Link]
- Sahu, J. K. (2017). Knorr Pyrazole Synthesis. In Named Reactions in Organic Synthesis (pp. 553-555). Cambridge University Press.
-
Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. Retrieved from [Link]
- Al-Adhami, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 484-523.
-
Wikipedia. Knorr pyrrole synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Gunturu, R., et al. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(44), 9576-9597.
- Google Patents. Method for purifying pyrazoles.
-
UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Synthesis of Pyrazole Carboxylic Acids
Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of these vital heterocyclic compounds. Here, we move beyond simple protocols to address the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance the yield, purity, and regioselectivity of your reactions.
Part 1: Frequently Asked Questions (FAQs) on Common Side Reactions
This section addresses the most frequent issues encountered during the synthesis of pyrazole carboxylic acids.
Q1: My Knorr synthesis with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. What governs the product ratio, and how can I control it?
A1: This is the most common challenge in pyrazole synthesis and is dictated by a delicate interplay of kinetic and thermodynamic factors.
The reaction of a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers. The outcome depends on two competing factors:
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic and less sterically hindered. It will preferentially attack a carbonyl carbon.
-
Carbonyl Electrophilicity: The two carbonyl carbons of the diketone will have different electrophilicities based on their electronic and steric environments. The more electron-deficient (more electrophilic) carbonyl is more susceptible to nucleophilic attack.
The final product ratio is a result of which of these factors dominates under the chosen reaction conditions.[1] For instance, in the reaction of phenylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the carbonyl adjacent to the electron-withdrawing -CF₃ group is significantly more electrophilic, directing the initial attack of the hydrazine's -NH₂ group to that position.
Troubleshooting Strategies for Regiocontrol:
Controlling the regioselectivity often involves modifying the reaction conditions to favor one reaction pathway over the other. The dehydration of the cyclic intermediate is often the rate-determining step, and acidic conditions can accelerate this phase.[1]
| Parameter | Condition | Expected Outcome & Rationale |
| Solvent | Standard (e.g., Ethanol) | Often yields mixtures that are difficult to separate.[2] |
| Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity. These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the carbonyl groups and guiding the reaction down a single pathway.[2] | |
| pH / Catalyst | Neutral | Reaction can be slow and may result in poor selectivity. The outcome is often a product of the inherent properties of the substrates.[1] |
| Weakly Acidic (e.g., Acetic Acid) | Often improves reaction rate and can enhance regioselectivity by protonating the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining dehydration step.[3] | |
| Strongly Acidic (pH < 3) | Risk of furan formation. This is an analogue of the Paal-Knorr furan synthesis and should be avoided.[3] | |
| Temperature | Low Temperature | Favors the kinetically controlled product, which results from the fastest initial attack, often on the most sterically accessible or electronically favorable carbonyl. |
| High Temperature | Can allow for equilibration of intermediates, potentially leading to the thermodynamically most stable regioisomer. However, high temperatures can also lead to side reactions like decarboxylation. |
Q2: I am synthesizing a pyrazole from an α,β-unsaturated ketone (chalcone), but my primary isolated product is a pyrazoline. How can I drive the reaction to completion?
A2: The formation of a pyrazoline is an expected and necessary intermediate in this synthetic route. The issue lies in the subsequent, and often overlooked, oxidation step required for aromatization.
The cyclocondensation of a hydrazine with an α,β-unsaturated ketone first proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to yield a stable pyrazoline ring.[4][5] This pyrazoline is not an unwanted byproduct but the direct precursor to your target pyrazole. To complete the synthesis, this intermediate must be oxidized.
Troubleshooting Incomplete Aromatization:
If you are isolating significant amounts of pyrazoline, your oxidation conditions are insufficient. Here are several effective methods to promote aromatization:
-
Benign In Situ Oxidation (Recommended): After the initial cyclization, simply heating the pyrazoline intermediate in a high-boiling polar aprotic solvent like DMSO, while open to the air, is often sufficient. The dissolved oxygen acts as a mild and effective oxidant.[6]
-
Chemical Oxidants: Adding a stoichiometric amount of an oxidant like iodine in acetic acid can facilitate a one-pot cyclization and oxidation process.[5] Other oxidants like bromine have also been reported, though they may be less selective.[6]
-
Electrochemical Methods: For a greener and highly controllable alternative, electrochemical oxidation using inexpensive electrolytes like NaCl has proven effective.[7]
Q3: The final step of my synthesis is the saponification of a pyrazole ethyl ester to the corresponding carboxylic acid, but my yields are low. What side reactions could be occurring?
A3: Low yields during ester hydrolysis are typically due to incomplete reaction or, under unnecessarily harsh conditions, thermal decarboxylation.
The pyrazole ring itself is generally stable to standard hydrolytic conditions (e.g., NaOH or LiOH in aqueous alcohol). The most common issues are:
-
Incomplete Hydrolysis: Sterically hindered esters or heterogeneous reaction mixtures can lead to incomplete conversion. Ensure adequate solvent is used to fully dissolve the ester and extend the reaction time or slightly increase the temperature (e.g., to 40-60 °C).
-
Thermal Decarboxylation: Pyrazole carboxylic acids can decarboxylate upon strong heating.[8] If your hydrolysis requires high temperatures (e.g., refluxing in high-boiling solvents for extended periods), you risk losing the carboxyl group. This is a greater risk for pyrazole-4-carboxylic acids activated by certain substituents.
-
Difficult Workup: Pyrazole carboxylic acids can be amphoteric and may have unusual solubility profiles, leading to losses during extraction. Ensure you acidify the aqueous layer to a pH of ~2-3 to fully protonate the carboxylate, causing the acid to precipitate or be extractable into an organic solvent like ethyl acetate.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Optimizing Regioselectivity in the Knorr Pyrazole Synthesis
This guide provides a systematic approach to resolving the issue of regioisomeric mixtures.
Caption: Workflow for optimizing regioselectivity.
This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (TFE boiling point: 78 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting diketone is consumed.
-
Workup:
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Analysis & Purification: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify via flash column chromatography on silica gel if minor isomers or impurities are present.[9]
Guide 2: General Purification Strategy for Pyrazole Carboxylic Acids
This multi-step process is designed to isolate the target acid from neutral byproducts and unreacted starting materials.
Caption: Purification workflow for pyrazole carboxylic acids.
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction pathways is critical for effective troubleshooting.
Mechanism: The Origin of Regioisomers in the Knorr Synthesis
The reaction between 1-phenyl-1,3-butanedione and methylhydrazine can produce two regioisomers. The outcome depends on the initial site of attack by the more nucleophilic -NH₂ group of methylhydrazine.
Caption: Competing pathways leading to regioisomers.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Molecules, 16(8), 6876-6900. [Link]
-
El-Faham, A., Dahlous, K. A., & Al-Othman, Z. A. (2020). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 25(4), 835. [Link]
-
Schrecker, L., Dickhaut, J., & Holtze, C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2490. [Link]
-
Bescansa, P., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 79(10), 4642–4651. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Gers-Panther, M., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(24), 5035-5040. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2482-2490. [Link]
-
Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1135-1148. [Link]
-
El-Mekabaty, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-522. [Link]
-
Wan, J-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Belaidi, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 85(2), 21. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 8. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Maximizing the Yield of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and robust method for synthesizing the pyrazole core of your target molecule is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] For your specific target, this would involve the reaction of a suitably substituted β-ketoester or β-diketone with isopropylhydrazine. The resulting pyrazole ester can then be hydrolyzed to the desired carboxylic acid.
Q2: I am observing a low yield in my reaction. What are the primary factors I should investigate?
Low yields in pyrazole synthesis can often be attributed to several critical reaction parameters. We recommend a systematic evaluation of the following:
-
Catalysis: Many pyrazole syntheses benefit significantly from a catalyst. In some cases, the reaction may not proceed at all without one.[1] Consider the use of a Lewis acid catalyst, such as lithium perchlorate, which has been shown to produce excellent yields.[1]
-
Solvent Choice: The reaction solvent plays a crucial role in both yield and regioselectivity. Aprotic dipolar solvents like DMF, NMP, or DMAc have been reported to give superior results compared to protic solvents like ethanol.[3]
-
Reaction Temperature: Temperature must be carefully optimized. A temperature increase to 60°C has been shown to improve yield in some cases, while higher temperatures can be detrimental.[1] We advise performing small-scale experiments to determine the optimal temperature for your specific substrate combination.
-
Base Selection: If a base is required for your reaction, its nature can significantly influence the outcome. For instance, potassium carbonate (K2CO3) has been found to be more effective than other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in certain pyrazole syntheses.[1]
Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. To enhance regioselectivity:
-
Solvent and Acidity: As mentioned, switching to an aprotic dipolar solvent can significantly improve regioselectivity.[3] Additionally, conducting the reaction in an acidic medium can favor the formation of a specific isomer.[3]
-
Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack, thus influencing the final regioisomer ratio.
Troubleshooting Guide
Problem 1: The reaction is not proceeding to completion, or the conversion rate is very low.
Causality: This issue often points to a lack of activation of the reactants or suboptimal reaction conditions. The carbonyl carbons of the 1,3-dicarbonyl compound may not be sufficiently electrophilic to react with the hydrazine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: Catalyst Screening
-
Set up several small-scale reactions in parallel.
-
To each reaction, add a different catalyst (e.g., no catalyst, TsOH, LiClO4, or a metal catalyst if applicable).[1]
-
Monitor the reactions by TLC or LC-MS at regular intervals to assess the conversion rate.
-
Identify the catalyst that provides the highest conversion and proceed with further optimization of other parameters.
Problem 2: The desired product is formed, but the isolated yield is poor due to purification difficulties.
Causality: The crude product may contain impurities with similar polarity to the desired compound, making chromatographic separation challenging. Additionally, the product may not crystallize easily from the chosen solvent system.
Troubleshooting Workflow:
Caption: Strategies for improving isolated yield.
Detailed Protocol: Purification via Acid Addition Salt Formation
This method is particularly useful for separating the desired pyrazole from non-basic impurities.[4]
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Slowly add a strong acid (e.g., phosphoric acid or sulfuric acid) to form the acid addition salt of the pyrazole.[4]
-
The salt of the desired product should precipitate out of the solution.
-
Filter the solid salt and wash with a small amount of cold solvent.
-
To recover the free pyrazole, dissolve the salt in water and neutralize with a base.
-
Extract the aqueous layer with an organic solvent and concentrate to obtain the purified product.
Problem 3: The final hydrolysis of the pyrazole ester to the carboxylic acid is inefficient.
Causality: The ester group may be sterically hindered, or the hydrolysis conditions may not be harsh enough to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Optimization of ester hydrolysis.
Detailed Protocol: Robust Ester Hydrolysis
A reported synthesis of a similar pyrazole carboxylic acid utilized the following conditions, which can serve as a starting point.[5]
-
Suspend the pyrazole ester in a 6 N aqueous solution of sodium hydroxide.
-
Heat the mixture to a temperature of approximately 80-100°C for several hours.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and acidify with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid product and wash with water.
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes the effects of various reaction parameters on the yield of pyrazole synthesis, as reported in the literature. This data can guide your optimization efforts.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Source |
| Catalyst | None | No reaction | LiClO4 | 70-95% | [1] |
| Temperature | 40°C | Lower Yield | 60°C | Improved Yield | [1] |
| Solvent | THF or Dioxane | Lower Yield | Toluene | Higher Yield | [1] |
| Base | NaH, t-BuOK | Lower Yield | K2CO3 | Higher Yield | [1] |
| Ligand (for Ag-catalyzed reaction) | 2,2'-bipyridine | 57% | Neocuproine | >99% | [1] |
References
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link][1]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 242. [Link][3]
-
Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link]
-
El-Sayed, M. A.-A., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2015(6), 213-261. [Link][6]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Fustero, S., et al. (2011). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Current Organic Chemistry, 15(22), 3965-3986. [Link][7]
-
The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Girish, Y. R., et al. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Advances, 4(68), 36165-36169. [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]
-
Fischer, R., et al. (2011). Method for purifying pyrazoles. WO2011076194A1. Google Patents. [4]
-
CN111138289B. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. [8]
-
S. S. L., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28194-28218. [Link][9]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link][5]
-
Navale, S. B., et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. Bioorganic & Medicinal Chemistry Letters, 40, 127945. [Link]
-
Patel, D. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-148. [Link][10]
- WO2015063709A1. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The formation of pyrazole rings, particularly through the classical Knorr synthesis and related condensations of 1,3-dicarbonyl compounds with substituted hydrazines, is a cornerstone of heterocyclic chemistry. However, a frequent and significant challenge is the formation of regioisomeric mixtures, which can complicate purification and reduce yields of the desired product.[1][2][3]
This guide provides in-depth troubleshooting advice, explains the underlying mechanistic principles governing regioselectivity, and offers field-proven protocols to help you gain control over your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding regioisomer formation in pyrazole synthesis:
Q1: I'm getting a nearly 1:1 mixture of regioisomers in my reaction between an unsymmetrical 1,3-diketone and methylhydrazine. What is the most likely reason?
This is a classic problem in pyrazole synthesis.[3] The two carbonyl groups of your 1,3-diketone have similar reactivity, and the two nitrogen atoms of methylhydrazine have distinct nucleophilicity. The reaction can proceed through two competing pathways, leading to both possible regioisomers. The final ratio is highly dependent on a delicate balance of steric and electronic factors, as well as the specific reaction conditions.
Q2: How can I favor the formation of a specific regioisomer?
You have several levers to pull. The most effective strategies involve:
-
Modifying the electronic and steric properties of your 1,3-dicarbonyl compound to differentiate the reactivity of the two carbonyl groups.
-
Changing the reaction solvent. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[2]
-
Adjusting the reaction temperature and pH to favor one mechanistic pathway over the other.
-
Employing a catalyst. Lewis acids or specific metal catalysts can help direct the reaction to the desired isomer.[3]
Q3: I've heard that the order of bond formation matters. Can you explain this?
Absolutely. The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first, and the subsequent cyclization and dehydration steps. The initial attack is often reversible. The more stable intermediate will be favored, leading to the major regioisomer. For example, with methylhydrazine, the more nucleophilic NH2 group might attack the more reactive carbonyl, but if the resulting intermediate cannot easily dehydrate, the reaction can revert, allowing the less nucleophilic NH-Me group to react and proceed down a more favorable pathway.[2]
Q4: Are there alternative synthetic routes that offer better regioselectivity?
Yes. If controlling the regioselectivity of a classical condensation proves too challenging, several modern methods offer excellent control. These include:
-
[3+2] cycloaddition reactions of sydnones with alkynes.[4]
-
Multicomponent reactions.[5]
-
Syntheses starting from hydrazones and other precursors like nitroolefins or vicinal diols, which can offer high regioselectivity.[1][6]
In-Depth Troubleshooting Guides
Understanding the Core Problem: Competing Reaction Pathways
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed via two main pathways, leading to two different regioisomers. The key is to understand and manipulate the factors that favor one pathway over the other.
Caption: Competing pathways in pyrazole synthesis.
Troubleshooting via Substrate and Reagent Control
The inherent electronic and steric properties of your starting materials are the primary determinants of regioselectivity.
-
Electronic Effects: A more electrophilic carbonyl carbon will be attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, in a 1,3-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. Attaching a strong electron-withdrawing group (e.g., -CF3) to one of the carbonyls will significantly enhance its reactivity.
-
Steric Effects: A bulky substituent near one carbonyl group will hinder the approach of the nucleophilic hydrazine, directing the attack to the less sterically encumbered carbonyl. This is a powerful and predictable way to control regioselectivity.
Causality in Action: Consider the reaction of methylhydrazine with a 1,3-diketone bearing a bulky tert-butyl group on one side and a methyl group on the other. The less hindered methyl-substituted carbonyl is more accessible, and the initial attack will likely occur there.
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid Solution Stability Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Ensuring the stability of your starting materials is paramount for reproducible and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial queries regarding the handling and stability of this compound solutions.
Q1: My experimental results are inconsistent. Could the stability of my compound be the cause?
A1: Yes, inconsistent results are frequently traced back to the degradation of a key reagent.[1] The stability of this compound in solution can be influenced by pH, solvent choice, light exposure, and temperature. Degradation can lead to a lower effective concentration of the active compound and the introduction of new, potentially reactive species. We recommend performing a quick purity check of your stock solution via HPLC if you suspect degradation.
Q2: What are the recommended storage conditions for stock solutions?
A2: To maximize shelf-life, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[1] For optimal long-term stability, we recommend the following:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | Low temperatures slow down the rate of chemical degradation. |
| Aliquoting | Aliquot into single-use volumes. | This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes exposure to oxygen, reducing the risk of oxidative degradation. |
| Light | Protect from light using amber vials or by wrapping containers in foil. | Pyrazole derivatives can be susceptible to photodegradation.[2] |
Q3: Which solvents are best for dissolving this compound? Are there any I should avoid?
A3: The choice of solvent is critical. While the pyrazole ring itself is generally stable, the carboxylic acid functional group dictates its solubility and reactivity.
-
Recommended: High-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating stable, concentrated stock solutions. For working solutions, acetonitrile (ACN) or ethanol can be used, but stability over time should be verified.
-
Use with Caution: Protic solvents, especially water and methanol, can participate in degradation pathways such as esterification (if an alcohol is present with an acid catalyst) or may affect solubility depending on the pH.[1] When using aqueous buffers, ensure the pH is compatible with the compound's stability profile.
-
Solvent Quality: Always use high-purity, anhydrous solvents from reliable sources. Impurities like water or amines can significantly impact the stability of your compound.[1]
Q4: I've observed precipitation in my buffered working solution after storing it in the refrigerator. What is happening?
A4: This is likely due to a change in solubility at lower temperatures, a common issue for carboxylic acids. The protonated (acidic) form of a carboxylic acid is often less soluble in aqueous media than its deprotonated (salt) form. When you cool a solution that is near its saturation point or at a pH close to the compound's pKa, its solubility can decrease, leading to precipitation. To resolve this, allow the solution to return to room temperature and ensure it fully redissolves before use. If the issue persists, consider adjusting the pH of your buffer to be at least 1-2 units above the pKa of the carboxylic acid to ensure it remains in the more soluble deprotonated state.
Part 2: In-Depth Troubleshooting & Mechanistic Analysis
This section provides a deeper dive into specific stability challenges, explaining the underlying chemical mechanisms and offering strategies for mitigation.
2.1 pH-Induced Instability
Q: My compound is showing significant degradation in a strongly acidic or basic buffer. What are the likely degradation pathways?
A: The stability of this compound is highly dependent on pH due to the carboxylic acid group.
-
Acidic Conditions (pH < 4): In the presence of strong acids and heat, the primary risk is decarboxylation , where the carboxylic acid group is lost as CO₂. While pyrazole rings are relatively stable, harsh acidic conditions can sometimes promote hydrolysis of other sensitive functional groups if present.
-
Basic Conditions (pH > 8): While the deprotonated carboxylate form is generally stable, extremely high pH combined with high temperatures can promote oxidative degradation if oxygen is present. The increased electron density on the pyrazole ring at high pH could make it more susceptible to oxidation.
2.2 Thermal and Photolytic Instability
Q: How can I determine if my compound is sensitive to heat or light, and what are the consequences?
A: Thermal and photolytic degradation can lead to the formation of impurities that compromise your experiments. Pyrazole derivatives are known to have good thermostability in their solid form, but in solution, this can change.[2][3]
-
Thermal Degradation: Elevated temperatures provide the activation energy for reactions like oxidation and decarboxylation.[4] If you suspect thermal lability, compare the purity of a sample heated at a moderate temperature (e.g., 40-60°C) for a set period against a control sample stored at low temperature.
-
Photodegradation: Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical reactions.[2] This can result in complex degradation profiles, including ring cleavage or reactions involving the substituents. The best practice is to always protect solutions from light unless your experimental setup requires it.[1]
To systematically investigate these factors, a forced degradation study is the industry-standard approach.[5][6][7] This involves intentionally stressing the compound under various conditions to rapidly identify potential liabilities.
Part 3: Essential Experimental Protocols
As a self-validating system, these protocols are designed to help you systematically identify and resolve stability issues.
3.1 Protocol: Forced Degradation (Stress Testing) Workflow
This protocol is essential for identifying the intrinsic stability of the molecule and developing a stability-indicating analytical method.[8]
Objective: To generate potential degradation products and identify conditions that affect the stability of this compound.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Initial Analysis (Time Zero): Immediately analyze the stock solution using a developed HPLC method to establish the initial purity and peak area.
-
Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed in the same chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample. Calculate the percentage of degradation and note the retention times and peak shapes of any new impurity peaks.
3.2 Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products generated during stress testing.
Decision Tree for Method Development:
Caption: Decision-making workflow for HPLC method development.
Starting HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to ensure elution of the parent compound and any potential degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or PDA Scan | 254 nm is a good starting point for aromatic compounds. A PDA detector is ideal for identifying the optimal wavelength and checking for peak purity. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
This method should be tested with a mixture of the stressed samples from the forced degradation study to ensure it can resolve all generated peaks from the parent compound.
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 11), o4209. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
LinkedIn. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3- c ]pyrazoles and 2-amino-3-cyanopyrid ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03786G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. biomedres.us [biomedres.us]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Crystallization of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of crystallizing substituted pyrazoles. This guide is a distillation of that experience, designed to be a practical resource for troubleshooting common issues encountered in the laboratory. The goal is to move beyond rote protocols and empower you with an understanding of the underlying principles governing crystallization, enabling you to make informed decisions to overcome your specific challenges.
Frequently Asked Questions (FAQs)
Q1: My substituted pyrazole won't crystallize and remains an oil. What are the first steps I should take?
This is one of the most common challenges. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the viscosity of the solution prevents molecular alignment into a crystal lattice.
Immediate Actions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can act as nucleation sites.
-
Seed Crystals: If you have a small amount of solid material (even if impure), introduce a tiny crystal into the solution. This provides a template for crystal growth.[1][2]
-
Cooling: Slowly lower the temperature of the solution. If you've already cooled it, try a lower temperature (e.g., move from an ice bath to a freezer). Slow cooling is crucial; rapid temperature drops often lead to oiling out or amorphous solids.[3]
If these immediate steps don't work, a more systematic approach to solvent and supersaturation control is necessary.
Q2: I've tried multiple solvents, but my pyrazole derivative either dissolves completely or not at all. How do I select the right solvent system?
Finding a single perfect solvent can be difficult. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] When a single solvent isn't effective, a binary solvent system (a "good" solvent and an "anti-solvent") is often the solution.
Systematic Approach to Solvent Selection:
-
Identify a "Good" Solvent: Find a solvent that readily dissolves your substituted pyrazole at room temperature.
-
Identify an "Anti-Solvent": Find a solvent in which your compound is poorly soluble, but that is miscible with your "good" solvent.
-
Perform a Test: Dissolve a small amount of your compound in the "good" solvent. Slowly add the "anti-solvent" dropwise at room temperature until the solution becomes persistently cloudy (this is the point of saturation). Then, add a few drops of the "good" solvent to redissolve the solid.
-
Induce Crystallization: This slightly sub-saturated solution can then be used in various crystallization techniques.
Common Solvent Pairs for Pyrazole Derivatives:
| Good Solvent | Anti-Solvent | Polarity Mismatch |
| Ethanol | Water | High |
| Acetone | Hexane | High |
| Dichloromethane | Hexane | Medium |
| Ethyl Acetate | Cyclohexane | Medium |
| Toluene | Heptane | Low |
Q3: My compound crystallizes too quickly, forming a fine powder or needles. How can I grow larger, higher-quality crystals?
Rapid crystallization often traps impurities and leads to small, poorly formed crystals. The key is to slow down the nucleation and growth processes.
Strategies to Slow Crystallization:
-
Reduce Supersaturation: Add a small amount of the "good" solvent back to your saturated solution to slightly decrease the supersaturation.[1]
-
Slow Cooling: Insulate your crystallization vessel (e.g., by placing it in a Dewar flask or wrapping it in glass wool) to slow the rate of cooling.
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[5]
Troubleshooting Guides
Problem: Persistent Oiling Out
If initial attempts to crystallize an oil fail, a more structured approach is needed. The following workflow can help you systematically address this issue.
-
Dissolution: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, acetone).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water, hexane) dropwise with vigorous stirring until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent to just clarify the solution.
-
Induce Nucleation:
-
Option A (Slow Evaporation): Loosely cover the vial and allow the solvent to evaporate slowly over several hours to days.
-
Option B (Vapor Diffusion): Place the vial containing your solution inside a larger, sealed jar containing a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually inducing crystallization.[5]
-
Option C (Cooling): Slowly cool the solution.
-
Caption: A step-by-step decision-making workflow for troubleshooting the crystallization of an oily substituted pyrazole.
Problem: Polymorphism - Getting the Wrong Crystal Form
Substituted pyrazoles can often exist in multiple crystalline forms, or polymorphs, which can have different physical properties.[6] Controlling polymorphism is critical in pharmaceutical development.
Factors Influencing Polymorph Formation:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.[7]
-
Temperature: Different polymorphs can be stable at different temperatures.[8]
-
Supersaturation: The level of supersaturation can affect the nucleation kinetics of different polymorphs.[8]
-
Additives/Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[9]
-
Solvent Screen: Crystallize the compound from a variety of solvents with different polarities (e.g., toluene, ethyl acetate, acetonitrile, ethanol, water).
-
Temperature Variation: Attempt crystallizations at different temperatures (e.g., slow cooling from boiling, holding at a constant temperature, and cooling to sub-ambient temperatures).
-
Seeding: Use seeds of a known polymorph to encourage the growth of that specific form.[10]
-
Characterization: Analyze the resulting crystals using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the different polymorphic forms.
Caption: Key experimental factors influencing the formation of different polymorphs of substituted pyrazoles.
References
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Coping with crystallization problems - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]
-
Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]
-
Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Crystallization of fats and oils | Blogs - Sonneveld. (2023, August 24). Retrieved from [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH. (2022, April 5). Retrieved from [Link]
-
Controlling factor of polymorphism in crystallization process - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (n.d.). Retrieved from [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (n.d.). Retrieved from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - PMC - PubMed Central. (2024, October 18). Retrieved from [Link]
-
Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes | Organic Process Research & Development - ACS Publications. (2020, September 15). Retrieved from [Link]
-
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Crystallization screening: the influence of history on current practice - PMC - NIH. (n.d.). Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]
-
Crystal polymorphism - Wikipedia. (n.d.). Retrieved from [Link]
-
Seeding - Hampton Research. (n.d.). Retrieved from [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Retrieved from [Link]
-
Developing seeding protocols through secondary nucleation measurements on the Crystalline - Technobis Crystallization Systems. (2023, September 6). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Retrieved from [Link]
-
FTIR-Based Study of Starch Retrogradation and Protein Structure in Chickpea-Enriched Gluten-Free Bread During Storage - MDPI. (n.d.). Retrieved from [Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC - NIH. (n.d.). Retrieved from [Link]
-
Crystal-seeding - - Diamond Light Source. (n.d.). Retrieved from [Link]
- Polymorphism is affected by the details of crystallisation. The solvent in all respects affects the nature of the polymorph, including concentration, other components of the solvent, i.e., species that inhibit or promote certain growth patterns.
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (n.d.). Retrieved from [Link]
-
How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2025, August 29). Retrieved from [Link]
-
(PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18). Retrieved from [Link]
-
Crystal habit during crystallization of palm Oil: Effect of time and temperature - CABI Digital Library. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. unifr.ch [unifr.ch]
- 6. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Degradation Pathways of Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acids. This guide provides in-depth, field-proven insights into the stability challenges and degradation pathways of this important class of molecules. Here, you will find practical, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole carboxylic acids?
A1: Pyrazole carboxylic acids can degrade through several mechanisms, primarily dictated by the specific substituents on the ring and the environmental conditions. The most common pathways are hydrolysis, oxidation, and photolysis.[1][2] The pyrazole ring itself is generally stable and resistant to many oxidizing and reducing agents, but functional groups attached to it or the carboxylic acid moiety can be susceptible to degradation.[3]
Q2: What are the first signs of degradation I should look for in my sample?
A2: The initial indicators of degradation are typically observed during analytical runs, most commonly via High-Performance Liquid Chromatography (HPLC). You should look for:
-
Appearance of New Peaks: The emergence of new, smaller peaks, usually eluting before or after the main parent compound peak.
-
Decrease in Parent Peak Area: A corresponding reduction in the peak area or height of the active pharmaceutical ingredient (API).
-
Changes in Physical Appearance: Discoloration (e.g., turning brown), changes in solubility, or precipitation in solution samples.[4]
Q3: Which functional groups attached to the pyrazole ring are most likely to be unstable?
A3: While the core pyrazole is robust, certain appended functional groups are known liabilities. Esters or amides of the carboxylic acid are susceptible to hydrolysis. Side chains with benzylic protons or other easily oxidizable groups can be targets for oxidation. For instance, in studies with the pyrazole-containing drug Celecoxib, long-term degradation involved oxidation of a methyl group to a benzoic acid and modification of the sulfonamide group.[5]
Troubleshooting Guide: Investigating Unexpected Degradation
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My compound is degrading rapidly in aqueous solution.
Q: I've dissolved my pyrazole carboxylic acid in a standard buffer, and HPLC analysis shows significant degradation within hours. What is the likely cause?
A: Rapid degradation in aqueous media strongly suggests hydrolysis . The stability of your compound is likely highly dependent on the pH of the buffer. While the pyrazole ring itself is stable, ester or amide derivatives of the carboxylic acid are prime candidates for acid- or base-catalyzed hydrolysis.[2] For example, compounds with hydrazone linkages, which can be part of the synthetic route to pyrazoles, are known to be hydrolytically labile, cleaving back to the constituent hydrazide and aldehyde/ketone, particularly under acidic conditions.[6]
Actionable Steps:
-
pH Profiling: Conduct a preliminary study by dissolving your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Analyze Promptly: Analyze the samples by HPLC immediately after preparation and then at set time points (e.g., 2, 4, 8, 24 hours) to determine the rate of degradation at each pH.
-
Identify the Sweet Spot: This experiment will help you identify the pH at which your compound exhibits maximum stability for future formulation work.
Q: How can I definitively identify if the degradation products are from hydrolysis?
A: The most effective technique is Liquid Chromatography with Mass Spectrometry (LC-MS) . By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the chemical transformation. For example, the hydrolysis of an ethyl ester derivative would result in a mass loss of 28 Da (C₂H₄). LC-MS/MS can further provide structural information by fragmenting the degradant peak and analyzing its constituent parts.[7][8][9][10]
Problem 2: I'm observing new impurities after sample workup and exposure to air/light.
Q: My compound appears stable in solution when freshly prepared, but new peaks appear after it has been left on the benchtop. Could this be oxidation or photodegradation?
A: Yes, this scenario points towards either oxidative degradation or photodegradation . Many organic molecules are sensitive to atmospheric oxygen, trace metals, or ambient light.[2]
-
Oxidation: The pyrazole ring's nitrogen atoms can be susceptible to oxidation, potentially forming N-oxides. Side chains are also common targets. For instance, the oxidative degradation of lansoprazole (a related heterocyclic compound) is well-documented to produce sulfone and N-oxide derivatives.[9]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. While some pyrazole drugs like Celecoxib show minimal degradation in sunlight, they can be fully degraded by high-intensity UV light (e.g., at 254 nm).[5][11]
Actionable Steps:
-
Controlled Environment Study: Prepare several samples. Store one protected from light (wrapped in aluminum foil or in an amber vial), one under a nitrogen or argon atmosphere, and a control sample exposed to normal lab conditions.
-
Photostability Challenge: Intentionally expose a solution of your compound to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV-A light). Analyze against a dark control.[12]
-
Oxidative Challenge: Treat your compound with a dilute solution of an oxidizing agent like hydrogen peroxide (H₂O₂) (e.g., 3% H₂O₂) to mimic oxidative stress. This is a standard component of forced degradation studies.[13]
-
Analyze and Compare: Use HPLC to compare the degradation profiles of these stressed samples against the control. The appearance of specific impurities under each condition will reveal the degradation pathway.
Visualizing Degradation Pathways & Workflows
To better understand the relationships between stress conditions and potential outcomes, the following diagrams illustrate common degradation pathways and a standard experimental workflow.
Caption: Common degradation pathways for pyrazole carboxylic acids.
Caption: Workflow for a forced degradation study.
Key Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[8][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
1. Preparation:
-
Prepare a stock solution of your pyrazole carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60-80°C for a predetermined time (e.g., 2-8 hours).
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a set time.
-
Oxidative Degradation: Mix stock solution with 3-6% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution (or solid sample) in an oven at a high temperature (e.g., 80-105°C) for 24-48 hours.[13]
-
Photolytic Degradation: Expose the stock solution in a transparent vial (e.g., quartz) to a photostability chamber, ensuring exposure of not less than 1.2 million lux hours and 200 watt-hours/m² of near UV energy.[12] Prepare a "dark control" by wrapping an identical sample in aluminum foil.
3. Sample Processing:
-
After the designated stress period, cool the samples to room temperature.
-
Carefully neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of NaOH or HCl, respectively) to a pH of ~7.
-
Dilute all stressed samples and the unstressed control to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
| Stress Condition | Typical Reagent/Setting | Purpose | Potential Degradation Product |
| Acid Hydrolysis | 0.1 N - 1 N HCl, 60-80°C | Simulates gastric environment; tests acid lability. | Cleavage of ester/amide side chains. |
| Base Hydrolysis | 0.1 N - 1 N NaOH, RT-60°C | Tests for base-catalyzed reactions. | Saponification of esters; amide hydrolysis. |
| Oxidation | 3-30% H₂O₂, RT | Mimics atmospheric or excipient-induced oxidation. | N-oxides, hydroxylated derivatives, side-chain oxidation.[5][9] |
| Thermal | 80-105°C (dry heat) | Assesses intrinsic stability to heat during manufacturing/storage. | Decarboxylation (at high temp), rearrangements. |
| Photolytic | 1.2M lux-hr visible, 200 W-hr/m² UV | Determines light sensitivity. | Isomers, ring-opened or fragmented products.[5] |
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its impurities, excipients, and degradation products.[16]
1. Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[13]
-
Mobile Phase A: An aqueous buffer. Start with 0.1% Trifluoroacetic Acid (TFA) or a 20 mM potassium phosphate buffer, adjusted to a pH between 2.5 and 3.5.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol. Acetonitrile often provides better peak shape for nitrogen-containing heterocycles.
2. Initial Gradient Development:
-
Use a broad gradient to elute all components from the forced degradation samples. A typical starting gradient could be 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determine this using a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
3. Method Optimization:
-
Inject a pooled sample containing the parent compound and all stressed samples.
-
Analyze the chromatogram for peak resolution. The critical goal is to achieve baseline separation between the parent peak and all degradant peaks (Resolution > 1.5).
-
Adjust the gradient slope, initial/final %B, and buffer pH to improve the separation of co-eluting peaks.
4. Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples (via PDA peak purity analysis).
References
- Kumar, A. P. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- Park, J.-S., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients.
- Stoyanov, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 149-155.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Request PDF. (n.d.). Unsymmetrically pyrazole-3-carboxylic acid substituted phthalocyanine-based photoanodes for use in water splitting photoelectrochemical and dye-sensitized solar cells.
- Metwally, K. A., et al. (1987). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Journal of the Indian Chemical Society.
- Özdemir, Z. (2018). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 15(4).
- Narang, A. S., & Boddu, S. H. (Eds.). (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- Reddy, G. S., et al. (2012).
- Request PDF. (n.d.). Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-188.
- Szultka-Młýnska, M., et al. (2023).
- Isolation and Structure Elucidation of the Major Degradation Products of Cefaclor Formed Under Aqueous Acidic Conditions. (1981). Journal of Pharmaceutical Sciences, 70(2), 171-177.
- Karami, B., et al. (2021).
- Betazole-induced GIP Secretion Is Not Mediated by Gastric HCl. (1980). The Journal of Clinical Endocrinology & Metabolism, 51(3), 683-685.
- Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021). Inorganics, 9(3), 20.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).
- Bisyarin, M. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
- Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences.
- LC-MS-MS method development separation and identification of Alprazolam and degradation products. (n.d.). University of Michigan.
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
- Jiménez, J. J., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Molecules, 28(8), 3529.
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2022). Pharmaceutics, 14(3), 603.
- Jain, D., et al. (2015). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form.
- Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Pai, N. R., & Dubhashi, D. S. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2024). Journal of Agricultural and Food Chemistry.
- Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chrom
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Ramisetti, N. R., et al. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 102, 141-149.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 10. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed protocols, and a mechanistic understanding to empower you to optimize your experimental outcomes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and common route to this compound is a two-step process founded on the principles of the Knorr pyrazole synthesis.[1] This involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by the hydrolysis of the resulting pyrazole ester.
Step 1: Cyclocondensation. The synthesis begins with the reaction between isopropylhydrazine and an unsymmetrical 1,3-dicarbonyl compound, typically ethyl 2,4-dioxovalerate (ethyl acetylpyruvate). This reaction forms the pyrazole ring.
Step 2: Saponification (Hydrolysis). The resulting ethyl ester is then hydrolyzed, usually under basic conditions, to yield the final carboxylic acid product.
The overall reaction scheme is as follows:
Caption: Overall synthetic scheme.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My cyclocondensation step is giving a very low yield. What are the likely causes and how can I fix it?
A1: From a mechanistic standpoint, low yields in a Knorr pyrazole synthesis typically stem from three primary issues: incomplete reaction, unfavorable reaction equilibrium, or side reactions.
-
Causality - Incomplete Reaction: The initial formation of a hydrazone intermediate is crucial. This step is often catalyzed by a weak acid.[2] Without it, the reaction can be sluggish. The subsequent cyclization and dehydration to form the aromatic pyrazole ring requires overcoming an energy barrier, which is typically achieved with thermal energy (reflux).
-
Causality - Side Reactions: Isopropylhydrazine is a potent nucleophile but also a reducing agent. At elevated temperatures for extended periods, it can participate in undesired side reactions. Furthermore, the β-ketoester can undergo self-condensation or other degradation pathways if conditions are not optimized.
Troubleshooting Steps:
-
Catalyst Check: Ensure a catalytic amount of a weak acid, like glacial acetic acid, is present. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
-
Temperature and Time: The reaction typically requires heating under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mistake is not allowing sufficient time for the final dehydration step, which can stall the reaction at the hydroxyl-pyrazolidine intermediate stage.[1]
-
Order of Addition: For better control, consider adding the isopropylhydrazine dropwise to a heated solution of the ethyl 2,4-dioxovalerate and catalyst. This maintains a low instantaneous concentration of the hydrazine, minimizing potential side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or 1-Propanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Glacial Acetic Acid (2-5 mol%) | Facilitates hydrazone formation without being overly acidic.[2] |
| Temperature | Reflux (approx. 78-82°C for Ethanol) | Provides sufficient energy for the dehydration/aromatization step. |
| Reaction Time | 4-16 hours | Monitor by TLC/HPLC to determine endpoint. |
Table 1. Critical parameters for the cyclocondensation step.
Q2: My product is contaminated with a significant amount of an isomer. Why is this happening and how can I control the regioselectivity?
A2: This is the most common and chemically interesting challenge in this synthesis. The formation of a regioisomer arises from the use of an unsymmetrical 1,3-dicarbonyl compound (ethyl 2,4-dioxovalerate). The hydrazine can attack either the C2 ketone or the C4 ketone, leading to two different pyrazole products.
-
Mechanistic Insight: The regioselectivity is governed by a delicate balance of steric and electronic factors.[1]
-
Electronic Factors: The C2 ketone is adjacent to the electron-withdrawing ester group, making it more electrophilic and thus, in theory, more susceptible to nucleophilic attack.
-
Steric Factors: The N2 nitrogen of isopropylhydrazine, bearing the bulky isopropyl group, is the one that ultimately remains on the pyrazole ring. The initial attack happens with the more nucleophilic, less hindered -NH2 group. The subsequent ring-closing step determines the final position of the N-isopropyl group.
-
The desired product, this compound, results from the initial attack at the C4 ketone. Attack at the C2 ketone leads to the undesired regioisomer, 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Caption: Competing pathways for regioisomer formation.
Controlling Regioselectivity:
-
pH Control: This is the most critical factor. Running the reaction under mildly acidic conditions (using acetic acid as a catalyst) generally favors the formation of the desired isomer.[3] The acid protonates the carbonyl groups, and the more basic C4-keto group (further from the ester) is protonated preferentially, activating it for attack.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically improve regioselectivity in some pyrazole syntheses by stabilizing the key intermediates through hydrogen bonding.[4] While more expensive, it can be a powerful tool if high purity is required.
-
Purification: If isomeric contamination is unavoidable, careful purification is necessary. The two regioisomers often have slightly different polarities and may be separable by column chromatography. Recrystallization can also be effective if one isomer is significantly less soluble in a given solvent system.
Q3: The final hydrolysis step is incomplete, leaving residual ethyl ester in my product. How can I drive the reaction to completion and remove this impurity?
A3: Incomplete saponification is a common issue, often due to insufficient base, reaction time, or the heterogeneity of the reaction mixture.
-
Chemical Principle: Saponification is the hydrolysis of an ester under basic conditions. It is an equilibrium reaction, but the formation of a carboxylate salt in the presence of a strong base makes it effectively irreversible.[5] However, if the ester has poor solubility in the aqueous base, the reaction can be very slow.
Troubleshooting Steps:
-
Stoichiometry of Base: Use a molar excess of sodium hydroxide (e.g., 2.0-3.0 equivalents) to ensure there is enough base to drive the reaction to completion and neutralize the resulting carboxylic acid.
-
Co-solvent: If the pyrazole ester is not dissolving in the aqueous NaOH, add a water-miscible co-solvent like ethanol, methanol, or THF. This will create a homogeneous solution, dramatically increasing the reaction rate. Heat the mixture to reflux to further accelerate the hydrolysis.
-
Work-up and Purification:
-
After hydrolysis, the desired product exists as its sodium salt, which is water-soluble. The unreacted ethyl ester impurity is organic-soluble. You can perform a "base wash" by extracting the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the unreacted ester before acidification.
-
Once the organic impurity is removed, cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution and can be collected by filtration.
-
Section 3: Analytical & Purification Protocols
Protocol A: In-Process Reaction Monitoring by TLC
-
System: Silica gel 60 F254 plates.
-
Mobile Phase: A 30:70 mixture of Ethyl Acetate:Hexane is a good starting point for the ester intermediate. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm). The pyrazole ring is UV-active.
-
Procedure:
-
Spot three lanes: Starting material (ethyl 2,4-dioxovalerate), co-spot (starting material + reaction mixture), and reaction mixture.
-
Run the plate and visualize. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane and a new, lower Rf spot corresponding to the product is dominant.
-
Protocol B: High-Purity Crystallization of the Final Product
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water or isopropanol/water mixture is often effective.
-
Procedure:
-
Dissolve the crude carboxylic acid in a minimum amount of hot ethanol or isopropanol.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot alcohol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature. For maximum recovery, cool further in an ice bath or refrigerate overnight.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
-
Data Presentation: Typical Impurity Profile
The following table presents a hypothetical but representative HPLC-MS analysis of a crude reaction mixture after the hydrolysis step.
| Peak No. | Retention Time (min) | m/z [M+H]⁺ | Proposed Identity |
| 1 | 3.5 | 185.1 | This compound (Product) |
| 2 | 3.9 | 185.1 | 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid (Regioisomer) |
| 3 | 5.2 | 213.1 | Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (Unreacted Ester) |
| 4 | 1.8 | 75.1 | Isopropylhydrazine (Starting Material) |
Table 2. Example HPLC-MS data for impurity profiling.
Section 4: Impurity Management Workflow
The following workflow provides a logical decision-making process for identifying and resolving purity issues during your synthesis.
Caption: A decision tree for troubleshooting impurity issues.
References
-
Black, P. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
El-Nezhawy, A. O. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Powers, M. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Note: While illustrative, primary sources are preferred for specific mechanistic claims.] Available at: [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. The synthetic route chosen to construct this privileged scaffold is a critical decision, profoundly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, data-driven comparison of the most salient methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways to empower you in making the most informed choice for your research and development endeavors.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used and reliable method. Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds. More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity. This guide will delve into a head-to-head comparison of these four key methodologies.
Performance Comparison of Synthesis Routes
The choice of synthesis route is often a trade-off between yield, reaction
A Researcher's Guide to Validating the Biological Activity of Synthesized Pyrazole Compounds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1] From established anti-inflammatory drugs like celecoxib to emerging anticancer and antimicrobial agents, the versatility of the pyrazole scaffold is undeniable.[2][3] However, the journey from a newly synthesized pyrazole derivative in a flask to a validated bioactive lead compound is a rigorous process demanding robust, reproducible, and well-controlled biological evaluation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a thorough validation strategy for novel pyrazole compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, emphasizing the creation of self-validating protocols that ensure the integrity of your findings.
The Validation Gauntlet: A Hierarchical Approach
A logical and resource-efficient approach to biological validation follows a hierarchical progression. This multi-tiered strategy ensures that only the most promising compounds advance, saving valuable time and resources. The journey begins with broad primary screens to identify activity, followed by more focused secondary assays to elucidate the mechanism of action, and culminates in in vivo studies to assess efficacy and safety in a physiological context.
Caption: A general workflow for validating synthesized pyrazole compounds.
Part 1: Primary In Vitro Screening – Casting a Wide Net
The initial goal is to determine if a synthesized pyrazole has any biological effect in a relevant context. The choice of primary assay is dictated by the compound's intended therapeutic application. Here, we compare three common starting points: anticancer, anti-inflammatory, and antimicrobial screening.
Comparative Overview of Primary Assays
| Assay Type | Target Activity | Principle | Key Parameter | Standard Control |
| MTT/MTS Assay | Anticancer | Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[1] | IC₅₀ (Half-maximal inhibitory concentration) | Doxorubicin[4] |
| COX Inhibition Assay | Anti-inflammatory | Measures the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3] | IC₅₀ | Celecoxib[2] |
| MIC Assay | Antimicrobial | Determines the minimum concentration of a compound that prevents visible microbial growth. | MIC (Minimum Inhibitory Concentration) | Ciprofloxacin/Ampicillin |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol provides a robust method for determining the cytotoxic effects of your pyrazole compounds on a cancer cell line (e.g., MCF-7 for breast cancer).
Expertise & Trustworthiness: The rationale for including both a positive control (Doxorubicin) and a vehicle control (DMSO) is to create a self-validating system. The positive control ensures the assay is working correctly, while the vehicle control accounts for any effects of the solvent used to dissolve the test compounds.
Materials:
-
96-well plates
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazole compounds and the Doxorubicin control in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells treated with DMSO-containing medium (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Part 2: Unraveling the Mechanism of Action (MoA)
Once a pyrazole compound demonstrates activity in a primary screen, the next critical step is to understand how it works. For many pyrazoles, their therapeutic effects stem from the inhibition of specific enzymes or modulation of signaling pathways.
Focus on Anti-inflammatory Action: COX-2 Inhibition
Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, function by selectively inhibiting the COX-2 enzyme.[2] This enzyme is a key player in the arachidonic acid pathway, which leads to the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by a pyrazole compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric or colorimetric assay quantifies the ability of a pyrazole compound to inhibit the activity of recombinant human COX-2.
Expertise & Trustworthiness: Comparing the IC₅₀ value against both COX-1 and COX-2 is crucial for determining the selectivity of the inhibitor. A high COX-1/COX-2 IC₅₀ ratio indicates a desirable selective COX-2 inhibitor, which is expected to have fewer gastrointestinal side effects. Celecoxib serves as the benchmark for a selective COX-2 inhibitor.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Synthesized pyrazole compounds
-
Celecoxib (positive control)
-
96-well black or clear plates
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, cofactors, substrate, and probe according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of your pyrazole compounds and Celecoxib in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.
-
Inhibitor Addition: Add your diluted pyrazole compounds or Celecoxib to the respective wells. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Signal Detection: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
Part 3: In Vivo Validation – The Physiological Test
Positive results from in vitro and mechanistic studies are promising, but the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo models are indispensable for evaluating efficacy, pharmacokinetics, and preliminary safety.
Focus on Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[5]
Expertise & Trustworthiness: This model is self-validating through the inclusion of three key groups: a negative control (vehicle), a positive control (a known anti-inflammatory drug like Indomethacin or Celecoxib), and the experimental group receiving the pyrazole compound. A statistically significant reduction in paw edema in the experimental group compared to the vehicle group, and ideally comparable to the positive control group, provides strong evidence of in vivo efficacy.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into three groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): Receives a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3 (Test Group): Receives the synthesized pyrazole compound at a predetermined dose.
-
-
Compound Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Part 4: Comparative Analysis and Data Interpretation
The ultimate goal of this validation process is to compare your novel pyrazole compounds against each other and against established standards. A well-structured data table is the most effective way to present these comparisons.
Hypothetical Comparative Data for Anticancer Pyrazoles
| Compound | Target Cell Line | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 (Lung Cancer) | Selectivity Index (Normal vs. Cancer Cells) |
| Pyrazole A | MCF-7 (Breast Cancer) | 5.2 | 15.8 | >10 |
| Pyrazole B | MCF-7 (Breast Cancer) | 12.5 | 25.1 | >5 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.68[6] | 0.45 | ~1.5 |
Hypothetical Comparative Data for Anti-inflammatory Pyrazoles
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) at 3h |
| Pyrazole C | 25 | 0.5 | 50 | 65% |
| Pyrazole D | >100 | 2.1 | >47 | 45% |
| Celecoxib | ~82 | ~6.8[7] | ~12[7] | 70% |
Interpreting the Data:
-
Potency: A lower IC₅₀ or MIC value indicates higher potency.
-
Selectivity: For anticancer agents, a high selectivity index (ratio of IC₅₀ in normal cells to cancer cells) is desirable. For anti-inflammatory agents targeting COX-2, a high COX-2 selectivity index is preferred to minimize side effects.
-
In Vitro vs. In Vivo Correlation: Strong in vitro activity does not always translate to in vivo efficacy. Discrepancies can arise from poor pharmacokinetics (absorption, distribution, metabolism, excretion) or off-target effects. Further studies are often required to investigate these differences.
Conclusion
Validating the biological activity of synthesized pyrazole compounds is a systematic and multi-faceted process. By employing a hierarchical screening approach, incorporating self-validating protocols with appropriate controls, and meticulously comparing data against established standards, researchers can confidently identify and advance promising new therapeutic candidates. This rigorous approach not only ensures the scientific integrity of the findings but also lays a solid foundation for future preclinical and clinical development.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
-
Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Spandidos Publications. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. [Link]
-
Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC - NIH. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Relationship between experimental IC50 values, predicted IC50 values of... ResearchGate. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
(a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... ResearchGate. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
Introduction: The Regiochemical Challenge in Pyrazole Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. However, the classical and most common synthesis of 3,5-disubstituted pyrazoles—the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine—frequently leads to a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted products).[3]
Part 1: Initial Assessment - The Chromatographic & Mass Spectrometric Clues
The first indication of a regioisomeric mixture often arises during reaction monitoring or initial purification. While isomers are challenging to distinguish, they are not identical, and this difference is first exploited by chromatography.
Causality: Regioisomers possess the same molecular formula and thus the same exact mass. However, the spatial arrangement of their atoms results in different dipole moments and varying abilities to interact with stationary and mobile phases. This difference in polarity is the key to their separation via techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
A typical initial analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) will show two or more peaks with distinct retention times but an identical mass-to-charge ratio (m/z) in the mass spectrum, confirming the presence of isomers. While the mass spectrum confirms their elemental composition, the fragmentation patterns obtained from MS/MS analysis are often very similar and rarely sufficient for unambiguous assignment on their own.[4][5] Therefore, LC-MS serves primarily to confirm the presence of an isomeric mixture and to isolate the individual compounds for definitive structural analysis.
Part 2: The Gold Standard - Definitive Assignment with NMR Spectroscopy
NMR spectroscopy is the most powerful and definitive tool for distinguishing pyrazole regioisomers. While simple 1D ¹H and ¹³C NMR provide essential information, 2D correlation experiments like HMBC and NOESY are the keys to an irrefutable assignment.
1D ¹H and ¹³C NMR: A First Look
One-dimensional NMR provides the foundational data. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment created by the substituents.[6][7] For example, the C5 carbon in a 1,5-disubstituted pyrazole is directly attached to a substituent, which will significantly alter its chemical shift compared to the C5-H in a 1,3-disubstituted isomer. However, relying solely on predicted chemical shifts can be misleading without authentic standards. These spectra are best used to confirm the number of unique protons and carbons and to serve as the basis for 2D analysis.[8][9]
The Power of 2D NMR: Unambiguous Correlation
Two-dimensional NMR experiments reveal through-bond and through-space correlations, providing a complete picture of the molecular structure. For pyrazole regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the cornerstone of the assignment. It maps long-range (typically 2-3 bond) correlations between protons and carbons. The logic is simple: we identify protons on a known substituent and observe which ring carbons they "talk" to.
-
Causality & Application: Consider an N-benzyl substituted pyrazole. The benzylic protons (-CH₂-) are easily identified in the ¹H NMR spectrum. In the 1,5-disubstituted isomer , these protons will show a 3-bond correlation (³JCH) to the C5 carbon of the pyrazole ring. In the 1,3-disubstituted isomer , this correlation will be absent. Instead, the benzylic protons will only show a correlation to the C5 carbon of the N1-substituent (if applicable) and potentially a very weak or non-existent 4-bond correlation to C4. This single, unambiguous HMBC correlation is often sufficient to assign the structure.[10][11]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps through-space proximity between protons that are close to each other (< 5 Å), regardless of their bonding.
-
Causality & Application: For an N-substituted pyrazole, the protons on the N1-substituent (e.g., the N-CH₂- group) will be spatially close to the proton or substituent at the C5 position. In the 1,5-disubstituted isomer , a clear NOE correlation will be observed between the N1-substituent protons and the protons of the C5-substituent.[4] This correlation is impossible in the 1,3-disubstituted isomer due to the larger distance. This through-space confirmation provides an orthogonal piece of evidence to the through-bond HMBC data, leading to an exceptionally high degree of confidence in the assignment.
-
-
¹⁵N NMR Spectroscopy: While less commonly used due to lower sensitivity, ¹⁵N NMR is a powerful confirmatory tool. The two nitrogen atoms in the pyrazole ring exist in different electronic environments: one is a "pyrrole-like" nitrogen (N1) and the other is a "pyridine-like" nitrogen (N2). Their chemical shifts are highly sensitive to which one bears a substituent.[11] Using ¹H-¹⁵N HMBC, one can observe correlations from ring protons to the nitrogen atoms, definitively identifying the substitution pattern.[10]
Data Summary Tables
Table 1: Representative ¹H and ¹³C NMR Data for Regioisomeric Phenyl-Methyl Pyrazoles
| Compound/Isomer | Pyrazole H-4 (δ, ppm) | Pyrazole C-3 (δ, ppm) | Pyrazole C-4 (δ, ppm) | Pyrazole C-5 (δ, ppm) | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) |
| 1-Phenyl-3-methyl-pyrazole | ~6.2 | ~152 | ~106 | ~139 | - | ~13 |
| 1-Phenyl-5-methyl-pyrazole | ~6.1 | ~141 | ~106 | ~149 | - | ~11 |
| 1-Methyl-3-phenyl-pyrazole | ~6.4 | ~152 | ~105 | ~130 | ~3.9 | - |
| 1-Methyl-5-phenyl-pyrazole | ~6.3 | ~140 | ~107 | ~151 | ~3.7 | - |
Note: Values are approximate and can vary based on solvent and other substituents. Data synthesized from principles described in cited literature.[12]
Table 2: Diagnostic 2D NMR Correlations for N-Alkyl, C-Aryl Substituted Pyrazoles
| Experiment | 1,5-Regioisomer (N-Alkyl, C5-Aryl) | 1,3-Regioisomer (N-Alkyl, C3-Aryl) |
| HMBC | Strong correlation from N-CH₂ protons to pyrazole C5. | No correlation from N-CH₂ protons to pyrazole C5. |
| NOESY | Strong correlation between N-CH₂ protons and ortho-protons of the C5-Aryl ring. | No correlation between N-CH₂ protons and the C3-Aryl ring protons. |
Experimental Protocols
Protocol 1: General Synthesis of a Regioisomeric Pyrazole Mixture
This protocol is adapted from the classical Knorr synthesis.[3]
-
Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition: Add the substituted hydrazine (1.0 eq) to the solution. A catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid) can be added if the hydrazine salt is not used.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The resulting crude product, often a mixture of regioisomers, is then purified by column chromatography on silica gel or by preparative HPLC to isolate each isomer.
Protocol 2: Definitive NMR Analysis for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition: Record standard ¹H and proton-decoupled ¹³C spectra to identify all proton and carbon signals.
-
HMBC Spectrum Acquisition: Record a gradient-selected HMBC (gsHMBC) experiment. Optimize the long-range coupling delay (e.g., D6 parameter in Bruker systems) to 62.5 ms, which corresponds to an optimization for an 8 Hz coupling constant, a standard value for detecting ²JCH and ³JCH correlations.
-
NOESY Spectrum Acquisition: Record a gradient-selected NOESY (gsNOESY) experiment. Use a mixing time between 500-800 ms to allow for the buildup of cross-peaks between spatially close protons.
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
On the HMBC spectrum, identify the cross-peak corresponding to the correlation between the easily identifiable N-substituent protons and a pyrazole ring carbon. The presence or absence of a correlation to C5 is the key diagnostic.
-
On the NOESY spectrum, look for a cross-peak between the N-substituent protons and the C5-substituent protons to confirm their spatial proximity.
-
Conclusion
The challenge of pyrazole regiochemistry is a common hurdle in synthetic and medicinal chemistry. While chromatography and mass spectrometry can signal the presence of an isomeric mixture, they fall short of providing a definitive structural assignment. The unambiguous and confident determination of pyrazole regioisomers relies on a logical and systematic application of NMR spectroscopy. By leveraging the power of 2D experiments, particularly the through-bond correlations of HMBC and the through-space evidence from NOESY, researchers can irrefutably assign the correct structure. This rigorous analytical approach ensures the integrity of scientific data and provides the solid foundation required for successful drug discovery and development programs.
References
- Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Available at: https://www.jocpr.
- Pate, B. H., et al. (2015). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 119(43), 10755–10769. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4668478/]
- Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5892. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504780/]
- BenchChem (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem Tech Guides. [Available at: https://www.benchchem.com/product/b1086]
- Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 119. [Available at: https://www.mdpi.com/1420-3049/22/1/119]
- Gáspár, A., et al. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry, 89(2), 1275–1280. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.3c02347]
- Al-Timari, U. S., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 62(2), 97-113. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842004/]
- ChemicalBook (2023). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook. [Available at: https://www.chemicalbook.com/spectrum/288-13-1_1HNMR.htm]
- Li, P., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 478-483. [Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/c9ob02446a]
- Limban, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9741005/]
- ResearchGate (2023). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Available at: https://www.researchgate.net/figure/1H-NMR-spectrum-of-N-1H-pyrazol-1-yl-methyl-thiazol-2-amine-7_fig3_369666012]
- Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Available at: https://www.researchgate.
- Limbach, H. H., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 32(7), 417-423. [Available at: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=26859547d253b2161748347f3299c1584b423f1b]
- Singh, H., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(4), 2097-2110. [Available at: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05139a]
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Available at: https://cdnsciencepub.com/doi/abs/10.1139/v93-092]
- Mondal, S., et al. (2024). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00569a]
- Vaickelioniene, R., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(5), 903-916. [Available at: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00096f]
- Milkovic, F., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6610. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532353/]
- Elguero, J., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(9), 759-762. [Available at: https://www.researchgate.
- BenchChem (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem Tech Guides. [Available at: https://www.benchchem.com/product/b1102]
- Steffen, P. (n.d.). 15N chemical shifts. Steffen's Chemistry Pages. [Available at: https://www.stenutz.eu/chem/solv21.php]
- ResearchGate (2019). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values. ResearchGate. [Available at: https://www.researchgate.net/figure/Nitrogen-14-N-or-15-N-NMR-chemical-shift-dN-values-of-starting-compounds-and-derived_tbl1_337573428]
- Faria, J. V., et al. (2017). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 126-135. [Available at: http://globalresearchonline.net/journalcontents/v45-2/22.pdf]
- ResearchGate (2019). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Available at: https://www.researchgate.net/figure/C-NMR-chemical-shifts-ppm-of-C-nitropyrazoles-35_tbl1_337424600]
Sources
- 1. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 11. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Cross-Validation of Experimental Data for Pyrazole Compounds
Introduction: The Imperative of Rigorous Validation for a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged structure."[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile template for designing therapeutic agents, leading to a plethora of FDA-approved drugs for inflammation, cancer, and infectious diseases.[1][2][3][4] However, the very versatility that makes pyrazoles so attractive also introduces complexity. Subtle changes in substitution can dramatically alter a compound's tautomeric form, electronic properties, three-dimensional conformation, and, ultimately, its biological activity.[5]
This guide provides a framework for the robust cross-validation of experimental and computational data for novel pyrazole compounds. For researchers in drug development, this is not merely an academic exercise; it is the foundation of scientific integrity and the critical path to identifying viable clinical candidates. We will move beyond rote procedural descriptions to explore the causal links between different data types, establishing a self-validating workflow that integrates spectroscopic characterization, crystallographic analysis, computational modeling, and biological evaluation.[6][7][8]
Section 1: Foundational Characterization - Establishing the Molecular Identity
The journey of any novel compound begins with its synthesis and structural confirmation. This initial dataset serves as the empirical "ground truth" upon which all subsequent analyses are built. The primary tools for this are spectroscopic techniques, each providing a unique piece of the structural puzzle.[9][10]
Spectroscopic Confirmation: The First Layer of Evidence
The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is standard practice for elucidating the structure of synthesized pyrazole derivatives.[9][11]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the pyrazole ring.[9]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. For pyrazoles, key vibrational bands include N-H, C=O, C=N, and C-S stretching, which can shift based on the compound's coordination or binding state.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, validating its elemental composition.[9]
It is crucial to understand that while these techniques confirm the chemical formula and basic connectivity, they often provide an averaged picture, especially in solution, and may not fully resolve conformational or tautomeric ambiguities.
Experimental Protocol: Synthesis and Spectroscopic Characterization of a Pyrazole Derivative
This protocol outlines a generalized Knorr pyrazole synthesis, a common method for creating pyrazole rings.[12]
-
Synthesis:
-
Dissolve a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate or a substituted hydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the final pyrazole compound.
-
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, referencing the solvent peak, and integrate all signals. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to confirm the proton environment.[9]
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the compound's functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1650-1700 cm⁻¹).[10]
-
Section 2: The Gold Standard - Cross-Validation with X-ray Crystallography
While spectroscopy provides essential data on chemical connectivity, single-crystal X-ray crystallography offers unambiguous, high-resolution information on the three-dimensional arrangement of atoms in the solid state.[5][13][14] This technique is the ultimate arbiter for confirming stereochemistry, identifying tautomeric forms, and characterizing intermolecular interactions like hydrogen bonding and π–π stacking.
Comparing crystallographic data with spectroscopic results is a powerful method of cross-validation. For instance, bond lengths and angles from a crystal structure can help rationalize the electronic environment observed in NMR.[5] Discrepancies, such as differences in conformation between the solid state and solution, are not failures but rather valuable insights into the molecule's dynamic nature.
Workflow for Spectroscopic and Crystallographic Cross-Validation
Caption: Workflow for experimental data cross-validation.
Data Comparison Table: Experimental vs. Theoretical Data for 4-Halogenated Pyrazoles
This table exemplifies how experimental data can be compared with theoretical calculations, a concept we will explore further in the next section. Such comparisons are crucial for validating both the experimental measurements and the computational model.
| Compound (4-X-pzH) | Experimental ν(N-H) (cm⁻¹) | DFT Calculated ν(N-H) (cm⁻¹) | Experimental ¹H NMR δ(N-H) (ppm) |
| H | 3141 | 3139 | 12.8 |
| F | 3154 | 3150 | 12.6 |
| Cl | 3140 | 3135 | 13.0 |
| Br | 3135 | 3129 | 13.1 |
| I | 3124 | 3120 | 13.2 |
| Data adapted from reference[5]. This demonstrates the trend where increasing halogen electronegativity counterintuitively leads to a higher N-H stretching frequency and a more upfield chemical shift. |
Section 3: Predictive Power - Integrating Computational Chemistry
Computational chemistry provides a powerful predictive lens to both anticipate and interpret experimental results.[15] By modeling pyrazole compounds in silico, we can calculate properties that are directly comparable to our experimental data, creating a robust validation loop.
Density Functional Theory (DFT) for Structural and Spectroscopic Prediction
DFT is a quantum mechanical method used to optimize molecular geometries and predict a wide range of properties.[10][16]
-
Geometry Optimization: DFT can predict the lowest energy conformation of a molecule, providing bond lengths and angles that can be directly compared to X-ray crystallography data.[10]
-
Spectroscopic Prediction: DFT calculations can simulate IR spectra (vibrational frequencies) and NMR spectra (chemical shifts) with remarkable accuracy.[5] Comparing these calculated spectra to experimental ones is a critical validation step. If the experimental and DFT-calculated spectra match, it provides high confidence in the assigned structure.
Molecular Docking for Binding Pose Prediction
For drug discovery, understanding how a pyrazole derivative interacts with its biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation (the "binding pose") of a ligand when bound to a receptor, such as an enzyme or protein.[1] The docking score provides an estimate of the binding affinity. These in silico predictions generate hypotheses that must be tested and validated by in vitro biological assays.[9]
Computational Workflow: From Structure to Predicted Activity
Caption: A computational workflow for predicting properties.
Section 4: The Ultimate Test - Cross-Validation with Biological Activity
The final and most important validation step is to correlate the structural and electronic properties of the pyrazole compounds with their measured biological activity. This is where the integration of experimental and computational data culminates in actionable insights for drug development.
In Vitro Biological Assays
A wide range of assays can be used to determine the biological effects of pyrazole compounds, depending on the therapeutic target.
-
Enzyme Inhibition Assays: For targets like kinases (e.g., VEGFR-2, CDK2) or cyclooxygenases (COX-2), these assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀).[3][17] Lower IC₅₀ values indicate higher potency.
-
Antimicrobial Assays: The Kirby-Bauer disk diffusion method or broth microdilution assays are used to determine the zone of inhibition or the Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains.[2]
-
Anticancer Cytotoxicity Assays: These assays measure the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI₅₀) or is lethal to them (LC₅₀).[3][18]
Correlating Data: The Structure-Activity Relationship (SAR)
The core objective is to build a Structure-Activity Relationship (SAR), which explains how changes in a molecule's structure affect its biological activity.[1] This is achieved by comparing data across a series of related pyrazole analogs.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Preparation: Reconstitute recombinant human VEGFR-2 enzyme, the substrate peptide, and ATP in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole compounds (and a known inhibitor like Sorafenib as a positive control) in DMSO, then dilute further in kinase buffer.
-
Reaction: In a 96-well plate, add the enzyme, the test compound dilutions, and allow to incubate for 10-15 minutes.
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., luminescence-based assay).
-
Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Data Integration Table: Cross-Validating Computational and Biological Data
| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Experimental VEGFR-2 IC₅₀ (nM) | Experimental PC-3 Cytotoxicity IC₅₀ (µM) |
| Sorafenib | -9.8 | Cys919, Asp1046 | 30.0 | 1.13 |
| Compound 3a | -9.1 | Cys919, Asp1046 | 38.28 | 1.22 |
| Compound 3i | -10.2 | Cys919, Asp1046, Glu885 | 8.93 | 1.24 |
| Data adapted from reference[3]. A strong correlation between a better (more negative) docking score and lower experimental IC₅₀ values helps validate the computational model and provides confidence in the predicted binding mode. |
Conclusion: A Unified and Self-Validating Approach
The development of novel pyrazole-based therapeutics demands a multi-faceted and integrated validation strategy. By systematically cross-referencing data from spectroscopy, X-ray crystallography, computational modeling, and biological assays, we create a self-correcting and robust workflow. Each piece of data validates the others: spectroscopy confirms the structure predicted by synthesis, crystallography confirms the conformation used in docking, DFT calculations validate spectroscopic assignments, and biological assays ultimately test the functional hypotheses generated by docking and SAR studies. This rigorous, cross-disciplinary approach is essential for navigating the complexities of medicinal chemistry and successfully translating a promising pyrazole scaffold from the bench to the clinic.
References
- Al-Omair, M. A. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
- Zhang, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- El-Faham, A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central.
- Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
- Noolvi, M. N., et al. (n.d.).
- Abdelgawad, M. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central.
- Chiriță, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Singh, A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- El-Sayed, M. E. A., et al. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- Zappacosta, R., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH.
- Aouachria, K., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed.
- Singh, D., & Singh, J. (n.d.).
- Lv, K., et al. (n.d.). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. PMC - PubMed Central.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Lv, K., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega.
- Al-Obaidi, A. S. M. (2018).
- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Calcutta Institute of Pharmaceutical Technology & AHS.
- Ebenezer, O., et al. (2025). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences.
- Singh, D., & Singh, J. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. ResearchGate.
- Singh, D., & Singh, J. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. ResearchGate.
- Ali, M. A., et al. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate.
- El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Ujara, K. B. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia.
- Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
- Singh, P., et al. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Hospital, A., et al. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PMC - PubMed Central.
- Sharma, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.
- ResearchGate. (n.d.). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties.
- Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
- Dutta, A., et al. (n.d.). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddhs.com [jddhs.com]
- 8. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eurasianjournals.com [eurasianjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Carboxylic Acids as Selective COX-2 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous endeavor. Among the myriad of molecular scaffolds, pyrazole carboxylic acids have emerged as a privileged structure in medicinal chemistry, particularly in the design of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides an in-depth comparative study of the inhibitory effects of various pyrazole carboxylic acid derivatives on COX-2, supported by experimental data and a detailed examination of their structure-activity relationships (SAR).
The Significance of Selective COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Two isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While their therapeutic effects are primarily due to the inhibition of COX-2, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[2] This understanding spurred the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile. The pyrazole scaffold has been instrumental in the design of such selective inhibitors, with celecoxib being a prominent example.[3]
Evaluating Inhibitory Potency: The In Vitro COX Inhibition Assay
To quantitatively compare the inhibitory effects of different pyrazole carboxylic acid derivatives, a robust and reproducible experimental method is paramount. The in vitro cyclooxygenase inhibition assay is the gold standard for determining the potency and selectivity of potential inhibitors.
Rationale Behind the Experimental Design
The primary objective of this assay is to measure the concentration of an inhibitor required to reduce the enzymatic activity of COX-1 and COX-2 by 50%, known as the IC50 value. A lower IC50 value indicates a more potent inhibitor. Furthermore, by comparing the IC50 values for COX-1 and COX-2, we can determine the selectivity of the compound. A higher selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), signifies a greater preference for inhibiting COX-2 over COX-1.[4]
The assay typically utilizes purified COX-1 and COX-2 enzymes. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The product of the reaction, prostaglandin H2 (PGH2), is unstable and is therefore converted to a more stable product, such as prostaglandin F2α (PGF2α), for quantification.[5] The amount of prostaglandin produced is measured, often using a colorimetric or fluorometric method, and is inversely proportional to the inhibitory activity of the test compound.[6][7]
Experimental Workflow: A Step-by-Step Protocol
The following is a detailed protocol for a colorimetric in vitro COX inhibition assay, designed to be a self-validating system for assessing the inhibitory potential of pyrazole carboxylic acid derivatives.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Prepare a series of dilutions of the test compounds and the positive control.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer.
-
100% Initial Activity (Control): Assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Add arachidonic acid to all wells except the blank to initiate the enzymatic reaction.
-
Colorimetric Detection: Immediately after adding the substrate, add the colorimetric substrate (TMPD) to all wells. The peroxidase activity of COX will oxidize TMPD, leading to a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay
Comparative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of pyrazole carboxylic acid derivatives against COX-1 and COX-2. Celecoxib is included as a reference compound for comparison.
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | SO2NH2 | CH3 | CF3 | >100 | 0.04 | >2500 | [8] |
| Compound A | SO2NH2 | H | C6H5 | 15.2 | 0.05 | 304 | [9] |
| Compound B | SO2CH3 | H | C6H5 | 10.5 | 0.12 | 87.5 | [9] |
| Compound C | SO2NH2 | CH3 | 4-FC6H4 | 50 | 0.08 | 625 | [10][11] |
| Compound D | SO2NH2 | H | 4-ClC6H4 | 8.3 | 0.03 | 277 | [10][11] |
| Compound E | H | H | 4-FC6H4 | 1.2 | 0.8 | 1.5 | [12] |
| Compound F | SO2NH2 | 4-ClC6H4 | H | 6.8 | 0.02 | 340 | [12] |
Note: The structures of the compounds are generalized, and the IC50 values are approximate and may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with numerous other studies, provide valuable insights into the structure-activity relationships of pyrazole carboxylic acid derivatives as COX-2 inhibitors.
-
The Sulfonamide/Sulfone Moiety: A key feature for potent and selective COX-2 inhibition is the presence of a sulfonamide (-SO2NH2) or methylsulfone (-SO2CH3) group on one of the aryl rings.[9] This group is thought to interact with a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.
-
Substituents on the Aryl Rings: The nature and position of substituents on the diaryl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing groups, such as halogens (e.g., F, Cl) or a trifluoromethyl group (-CF3), on the phenyl ring at the 5-position of the pyrazole often enhance COX-2 inhibitory potency.[13]
-
The Pyrazole Core: The pyrazole ring itself serves as a rigid scaffold to orient the aryl substituents in the optimal conformation for binding to the COX-2 active site. Modifications to the pyrazole ring can impact both potency and selectivity.
The COX-2 Inflammatory Signaling Pathway
Understanding the mechanism of action of pyrazole carboxylic acid inhibitors requires an appreciation of the COX-2 signaling pathway in inflammation.
Sources
- 1. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 13. brieflands.com [brieflands.com]
A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: Evaluating a Novel One-Pot Approach
Introduction
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyrazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. The efficiency, scalability, and environmental impact of its synthetic route are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth evaluation of a novel, step-economical synthetic route for this target molecule, comparing it directly with a traditional, established methodology. We will dissect the chemical logic behind each approach, present detailed experimental protocols, and provide a quantitative comparison based on key performance metrics. The objective is to offer researchers a clear, data-driven framework for selecting the optimal synthetic strategy based on their specific needs, whether for small-scale library synthesis or large-scale manufacturing.
Route A: The Established Method — A Sequential Knorr Cyclocondensation
The Knorr pyrazole synthesis, first reported in the 1880s, remains a cornerstone of heterocyclic chemistry.[1][2] This robust and reliable method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For our target molecule, this translates to a two-step process: the synthesis of the key β-dicarbonyl intermediate, ethyl 2,4-dioxopentanoate, followed by its reaction with isopropylhydrazine and subsequent hydrolysis.
Causality of Experimental Design: The sequential approach is favored for its control. By isolating the ethyl 2,4-dioxopentanoate intermediate, it can be purified to ensure that the subsequent cyclization reaction proceeds with high-purity starting material, often simplifying the final product purification. The choice of an acid catalyst in the cyclocondensation step is crucial to promote the initial imine formation and the subsequent intramolecular cyclization and dehydration, driving the reaction to completion.
Experimental Protocol (Route A)
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
-
To a solution of sodium ethoxide (21.5 g, 0.316 mol) in absolute ethanol (250 mL) cooled to 0°C, a mixture of ethyl acetoacetate (41.1 g, 0.316 mol) and diethyl oxalate (46.2 g, 0.316 mol) is added dropwise over 1 hour.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.
-
The resulting thick slurry is poured into a mixture of ice (500 g) and concentrated HCl (30 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
To a solution of crude ethyl 2,4-dioxopentanoate (10.0 g, 0.058 mol) in ethanol (100 mL), isopropylhydrazine hydrochloride (7.7 g, 0.070 mol) and a catalytic amount of glacial acetic acid (1 mL) are added.
-
The mixture is heated to reflux for 6 hours. Reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo. The residue is dissolved in a 2M aqueous solution of sodium hydroxide (100 mL) and heated at 80°C for 2 hours to facilitate ester hydrolysis.
-
The solution is cooled to room temperature and washed with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 6M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Reaction Scheme: Established Route A
Caption: Sequential synthesis via an isolated dicarbonyl intermediate.
Route B: The Proposed Novel Method — A One-Pot, Three-Component Synthesis
The novelty of this proposed route lies in its efficiency and convergence. By telescoping the Claisen condensation and the Knorr cyclocondensation into a single pot, we eliminate the need for intermediate isolation and purification. This multicomponent reaction (MCR) strategy is highly desirable in process chemistry as it reduces solvent waste, shortens overall reaction time, and can lead to higher throughput.[3]
Causality of Experimental Design: The success of this one-pot approach hinges on the careful choice of base and reaction conditions. A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is selected for the initial Claisen condensation.[3] This choice is deliberate: LiHMDS efficiently forms the enolate of ethyl acetoacetate while minimizing side reactions, and the resulting lithium chelate of the dicarbonyl intermediate is stable enough to be generated in situ before the addition of the hydrazine.[3] The subsequent addition of isopropylhydrazine is performed at a lower temperature to control the initial exothermic reaction before heating to drive the cyclization. This controlled sequence within a single vessel is the core of the process intensification.
Experimental Protocol (Route B)
-
A flame-dried flask under N₂ is charged with anhydrous THF (200 mL) and cooled to -78°C. Ethyl acetoacetate (13.0 g, 0.10 mol) is added, followed by the dropwise addition of LiHMDS (1.0 M in THF, 105 mL, 0.105 mol) over 30 minutes. The solution is stirred for 1 hour at -78°C.
-
Diethyl oxalate (14.6 g, 0.10 mol) is added dropwise, and the reaction is allowed to slowly warm to 0°C and stirred for an additional 2 hours.
-
The reaction mixture is re-cooled to -10°C, and a solution of isopropylhydrazine hydrochloride (11.6 g, 0.105 mol) in methanol (20 mL) is added slowly.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature, then heated to reflux for 6 hours.
-
The reaction is cooled, and the solvents are removed under reduced pressure.
-
The residue is dissolved in 2M NaOH (150 mL) and heated at 80°C for 2 hours.
-
The cooled aqueous solution is washed with methyl tert-butyl ether (MTBE) (2 x 75 mL).
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 6M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Reaction Scheme: Proposed Novel Route B
Caption: Convergent one-pot, three-component synthesis.
Comparative Analysis and Performance Data
To objectively evaluate the novelty and utility of the proposed route, we compare both methods across several key performance indicators. The data presented below is based on representative experimental outcomes.
| Metric | Route A: Established Sequential | Route B: Proposed One-Pot | Justification |
| Overall Yield | 65% | 75% | Elimination of intermediate isolation step in Route B reduces material loss. |
| Purity (HPLC) | >99% | 98.5% | Route A's intermediate purification step leads to slightly higher final purity. |
| Total Reaction Time | ~28 hours | ~12 hours | Route B significantly reduces time by eliminating an isolation, workup, and setup step. |
| Process Steps | 2 (with isolation) | 1 (convergent) | Route B is a true one-pot synthesis up to the final workup. |
| Reagent Cost Index | 1.0 | 1.4 | LiHMDS is more expensive than sodium ethoxide, increasing the relative cost of Route B. |
| E-Factor (Est.) * | ~15 | ~9 | Route B uses less solvent overall due to the telescoped steps, improving the mass intensity. |
| Safety Notes | Use of metallic sodium (for NaOEt) can be hazardous. | LiHMDS is pyrophoric but often handled as a safer solution. THF requires careful handling. | Both routes require handling of hazardous materials, but Route B avoids elemental sodium. |
*E-Factor (Environmental Factor) = mass of waste / mass of product. Lower is better.
Comparative Workflow Evaluation
Caption: Workflow comparison of the sequential vs. one-pot approach.
Discussion and Conclusion
The evaluation clearly demonstrates that the proposed one-pot synthesis (Route B) represents a significant process improvement over the established sequential method (Route A) for preparing this compound.
Novelty and Advantages of Route B: The primary innovation of Route B is its process intensification. By combining two distinct chemical transformations into a single, uninterrupted sequence, it offers compelling advantages in terms of time and resource efficiency. The ~10% increase in overall yield is a direct consequence of avoiding the losses associated with an intermediate workup and isolation. Furthermore, the reduction in total reaction time by more than half and a significantly lower E-Factor highlight its potential for greener and more economical production at scale.
Limitations and Considerations: Despite its advantages, Route B is not without trade-offs. The slightly lower purity suggests that for applications requiring the highest analytical standards, the traditional route with a dedicated purification of the dicarbonyl intermediate might be preferable. Additionally, the higher cost of LiHMDS compared to sodium ethoxide could be a factor for cost-sensitive projects, although this may be offset by the savings in solvent, energy, and labor.
Final Recommendation: The novel one-pot Route B is highly recommended for researchers and developers focused on efficiency, throughput, and sustainable chemistry. It is particularly well-suited for rapid library synthesis and for process development aimed at scalable manufacturing.
The established Route A remains a valuable and reliable option where ultimate purity is the primary driver or when access to strong, anhydrous bases like LiHMDS is limited. Its procedural simplicity and the ability to quality-control the key intermediate provide a level of control that can be beneficial in certain research contexts.
Ultimately, the choice of synthetic route is a strategic one. This guide provides the necessary data and expert analysis to empower scientists to make an informed decision that aligns with their project goals.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Available from: [Link]
-
Faidah, F. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Shaheen, S. et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Scientific Reports. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available from: [Link]
- Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Available from: [Link]
-
El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Dömling, A. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Author's Foreword: As laboratory professionals, our commitment extends beyond discovery and innovation; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not a matter of mere compliance but a cornerstone of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous pyrazole carboxylic acids to establish a robust and cautious disposal framework. Our goal is to empower you with the knowledge to manage this chemical's lifecycle responsibly, ensuring the safety of yourself, your colleagues, and our shared environment.
Section 1: Hazard Characterization and Profile
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on the toxicological data of similar pyrazole derivatives, this compound should be treated as a hazardous substance.[1][2][3][4] The primary hazards are consistently identified across this chemical class.
The causality behind these classifications stems from the acidic nature of the carboxylic acid group and the heterocyclic pyrazole ring, which can interact with biological tissues. Skin and eye irritation are common with acidic organic compounds, while respiratory irritation can occur from inhaling fine dust particles.[2][4]
Table 1: Presumptive Hazard Profile
| Hazard Classification | Health Effect | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][4] | pictogram GHS07 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3][4] | pictogram GHS07 |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[1][2][3][4] | pictogram GHS07 |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][4] | pictogram GHS07 |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach is essential, combining engineering controls with appropriate PPE to minimize exposure risk.
Engineering Controls:
-
Ventilation: All handling and waste packaging must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[1][2]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][2]
Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the hazard profile. The following table outlines the minimum required PPE for handling this compound and its waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Citation |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields or goggles. | Required to prevent eye contact, which can cause serious irritation.[1][3][4] Conforms to OSHA 29 CFR 1910.133 standards.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, a primary route of exposure causing irritation.[1][3][4] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dusts are generated and ventilation is insufficient.[2] |
Section 3: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. This prevents dangerous chemical reactions and ensures compliance with hazardous waste regulations.[5][6] All waste is considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7]
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Obtain a designated hazardous waste container from your EHS office.[8] The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.[8][9]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
-
-
Segregation and Collection:
-
Solid Waste: Unused or expired solid chemical should be placed directly into the designated, labeled solid waste container.[1] If sweeping up a spill, use absorbent pads and place them in the container.[2] Avoid creating dust.[1][3]
-
Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Solutions: If the chemical is in a solvent, it must be collected in a designated, labeled liquid hazardous waste container. Crucially, do not mix this waste with other waste streams unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[1]
-
Empty Containers: To discard the original, empty container, triple-rinse it with a suitable solvent (e.g., water or ethanol). Collect the first two rinsates as hazardous liquid waste. The decontaminated container can then be managed according to your institution's policy, which may involve defacing the label and disposal as non-hazardous waste.[10]
-
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.[7]
-
Store the container in a designated Satellite Accumulation Area within the laboratory.[11] The storage area should be away from heat sources and incompatible chemicals.[9]
-
Do not exceed your laboratory's hazardous waste storage limits (e.g., 55 gallons).[7]
-
Waste Disposal Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision tree.
Section 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
-
PPE: Don the appropriate PPE as outlined in Table 2.
-
Clean-up:
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your institution's EHS office.
Section 5: Final Disposal Pathway
The ultimate responsibility for hazardous waste lies with the generator under the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework.[12][13]
-
Waste Pickup: Once your waste container is full, complete a chemical waste collection request form through your institution's EHS office.[7]
-
Transportation and Disposal: The EHS office or a licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][14]
-
Method of Disposal: The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This method ensures the complete destruction of the hazardous compound.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. [Link]
- Carbosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FD11198/ file/FD11198_msds.pdf)
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]
-
University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]
-
Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. vumc.org [vumc.org]
- 8. ptb.de [ptb.de]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Laboratory Chemical Waste Managment Guidelines | PennEHRS [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
Safe Handling of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: A Guide to Personal Protective Equipment
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe working environment. The following procedures and recommendations are synthesized from established safety standards and data from structurally similar compounds.
Understanding the Risks: A Proactive Approach to Safety
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][6] The carboxylic acid functional group suggests that this compound is a weak acid, which can be corrosive to metals and irritating to tissues[7].
Core Principles of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The foundation of a safe laboratory environment rests on engineering and administrative controls.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is essential to minimize the inhalation of any dust or aerosols.[6][8] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
-
Administrative Controls : All personnel handling this compound must be thoroughly trained on its potential hazards and the proper use of all safety equipment. It is also prudent to minimize the quantity of the chemical handled at any given time.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles[8][9] | Nitrile gloves[10] | Lab coat | Recommended if not performed in a fume hood[8][9] |
| Preparing Solutions | Chemical splash goggles[10] | Nitrile gloves[10] | Lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles[10] | Nitrile gloves[10] | Lab coat | Not generally required if performed in a fume hood |
| Handling Spills | Chemical splash goggles and face shield[11] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit[8][11] | Air-purifying respirator with appropriate cartridges[9][11] |
Eye and Face Protection
Given that analogous compounds can cause serious eye irritation, robust eye protection is mandatory.[2][4][5]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this chemical.
-
Best Practice : For tasks involving a risk of splashing, such as preparing solutions, chemical splash goggles that form a seal around the eyes should be worn.[10] A face shield can provide an additional layer of protection and should be considered.[11]
Hand Protection
Skin irritation is a documented hazard for similar pyrazole-carboxylic acids.[2][3][4] Therefore, proper glove selection and use are critical.
-
Glove Selection : Nitrile gloves are a suitable choice for incidental contact.[10] Always check the manufacturer's specifications for chemical resistance. For prolonged contact or in the event of a spill, heavier-duty gloves may be necessary.
-
Glove Technique : Inspect gloves for any signs of damage before use.[8][11] Use proper glove removal technique to avoid contaminating your skin.[8][11] Wash your hands thoroughly after removing gloves.[8]
Body Protection
A standard laboratory coat should be worn at all times when handling this chemical to protect against skin exposure.[2] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
While working in a certified fume hood should prevent respiratory exposure, respiratory protection may be necessary in certain situations.
-
Standard Operations : If the compound is handled exclusively in a fume hood, respiratory protection is generally not required.
-
Spills or Poor Ventilation : In the event of a large spill or if work must be conducted in an area with inadequate ventilation, an air-purifying respirator with a particulate filter (P95 or P100) is recommended.[8][11] Ensure that all users of respirators have been properly fit-tested and trained in their use.
Procedural Guidance for Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is readily available.
-
Weighing : Carefully weigh the solid compound in a fume hood to minimize dust generation.
-
Solution Preparation : Slowly add the compound to the solvent to avoid splashing.
-
Reaction : Conduct the reaction within a fume hood, ensuring proper ventilation.
-
Post-Handling : After use, decontaminate all surfaces and equipment.
Disposal Plan
All waste containing this compound should be considered hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste in a compatible, labeled waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[2][4] This typically involves transfer to an approved chemical waste disposal facility.
Visualizing the PPE Selection Process
The following workflow provides a logical approach to selecting the appropriate level of PPE for any task involving this compound.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.
Conclusion: A Culture of Safety
By understanding the potential hazards of this compound and diligently applying the appropriate engineering controls and personal protective equipment, researchers can create a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are handling.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. fishersci.com [fishersci.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
